Rg3039
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-[[1-[(2,6-dichlorophenyl)methyl]piperidin-4-yl]methoxy]quinazoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2N5O/c22-15-3-1-4-16(23)14(15)11-28-9-7-13(8-10-28)12-29-18-6-2-5-17-19(18)20(24)27-21(25)26-17/h1-6,13H,7-12H2,(H4,24,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLHFGXIUJNDAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=CC=CC3=C2C(=NC(=N3)N)N)CC4=C(C=CC=C4Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00143380 | |
| Record name | D-157495 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005504-62-0 | |
| Record name | D-157495 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1005504620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-157495 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16938 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-157495 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RG-3039 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSV93L7URW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of RG3039 in Spinal Muscular Atrophy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Spinal Muscular Atrophy (SMA) is a debilitating neurodegenerative disease characterized by the loss of motor neurons, leading to progressive muscle weakness and atrophy. The disease arises from insufficient levels of the Survival Motor Neuron (SMN) protein due to mutations or deletions in the SMN1 gene. A paralogous gene, SMN2, can produce functional SMN protein, but inefficient splicing of its pre-mRNA predominantly yields a truncated, unstable protein. RG3039 is a small molecule inhibitor of the scavenger mRNA decapping enzyme, DcpS, that has shown therapeutic potential in preclinical models of SMA. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, downstream effects, and the experimental evidence supporting its therapeutic rationale.
The Molecular Target of this compound: DcpS Enzyme
This compound is a member of the quinazoline (B50416) class of compounds and its primary molecular target has been identified as the scavenger decapping enzyme DcpS[1][2]. DcpS is a key enzyme in the 3' to 5' mRNA decay pathway, where it hydrolyzes the m7GpppN cap structure of mRNA fragments[1][2]. The inhibition of DcpS by this compound is potent and dose-dependent.
In Vitro and In Vivo Inhibition of DcpS
This compound has been demonstrated to be a robust inhibitor of DcpS enzyme activity both in vitro and in vivo. Studies have shown that this compound can inhibit DcpS activity in the central nervous system (CNS), a critical feature for a drug targeting a neurological disorder like SMA[1].
Proposed Mechanism of Action in SMA
The therapeutic effect of this compound in SMA is believed to be multifactorial, with the inhibition of DcpS leading to downstream effects that ultimately improve motor neuron health and function. While initially identified as a compound that could increase SMN2 promoter activity, in vivo studies suggest that its beneficial effects may extend beyond simple upregulation of SMN protein.
Modulation of SMN2 Gene Expression
The quinazoline chemical series, to which this compound belongs, was first identified in a high-throughput screen for activators of the SMN2 gene promoter. Inhibition of DcpS has been correlated with the activation of the SMN2 promoter. In vivo studies in SMA mouse models have shown modest increases of approximately 30-40% in full-length SMN transcript levels in neural tissues upon treatment with this compound. However, these modest increases in transcript levels did not always translate to detectable increases in SMN protein levels in the CNS.
SMN-Independent Therapeutic Effects
The significant improvements in survival, weight, and motor function observed in this compound-treated SMA mice, even with minimal changes in overall SMN protein levels, suggest that this compound may exert beneficial effects through SMN-independent pathways. These could be related to the modulation of other RNA species or cellular processes affected by DcpS inhibition. This compound has been shown to improve neuromuscular junction innervation and function, and increase muscle size in SMA mice.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
| Parameter | Value | System | Reference |
| IC50 for DcpS Inhibition | 3.4 nM | In vitro (P10 SMA mouse brain extract) | |
| IC50 for DcpS Inhibition | 4.2 ± 0.13 nM | In vitro (recombinant human DcpS) | |
| IC90 for DcpS Inhibition | 40 nM | In vitro (recombinant human DcpS) | |
| In Vivo DcpS Inhibition | ~90% inhibition 2 hours after the last dose | In vivo (Normal and SMA mice, 3 or 10 mg/kg) | |
| In Vivo DcpS Inhibition | ~80% inhibition 72 hours after the last dose | In vivo (Normal and SMA mice, 3 or 10 mg/kg) | |
| In Vivo DcpS Inhibition | >90% inhibition at therapeutic levels | In vivo (SMA mice) |
| Parameter | Observation | Model | Reference |
| Increase in Full-Length SMN Transcript | ~30-40% in neural tissues | SMA mice (10 mg/kg this compound) | |
| Median Survival Increase | 26% | Severe SMA mice (10 mg/kg this compound) | |
| Median Survival Increase | 29% | Severe SMA mice | |
| Survival Benefit | >600% (median 18 days to >112 days) | 2B/- SMA mice (dosing from P4) | |
| Maximal Weight Achievement Increase | 16% | Severe SMA mice (10 mg/kg this compound) | |
| Maximal Weight Achievement Increase | 15% | Severe SMA mice | |
| Increase in Motor Neurons with Gems | Doubled | 2B/- SMA mice | |
| Restoration of Motor Neurons with Gems | ~75% of control motor neurons | 2B/- SMA mice |
Experimental Protocols
DcpS Enzyme Activity Assay
-
Principle: This assay measures the ability of this compound to inhibit the enzymatic activity of DcpS.
-
Methodology:
-
Brain protein extracts or recombinant human DcpS are used as the source of the enzyme.
-
The enzyme is incubated with increasing concentrations of this compound.
-
A radiolabeled m7GpppG substrate is added to the reaction.
-
The reaction products are separated by thin-layer chromatography.
-
The amount of product formation is quantified to determine the level of DcpS inhibition.
-
This compound Drug Level Analysis in Tissues
-
Principle: This method quantifies the concentration of this compound in various tissues to assess its bioavailability and distribution.
-
Methodology:
-
Tissues are homogenized in 0.1% formic acid.
-
For solid tissues, the homogenate is mixed with acetonitrile (B52724) containing an internal standard, vortexed, and centrifuged. The supernatant is then analyzed.
-
Plasma samples are analyzed without further treatment.
-
Samples are analyzed using a Liquid Chromatography with tandem mass spectrometry (LC/MS/MS) system.
-
Multiple Reaction Monitoring (MRM) is used to detect and quantify this compound and the internal standard.
-
Quantitative Reverse Transcription PCR (RT-qPCR) for SMN Transcripts
-
Principle: This technique is used to measure the levels of full-length and truncated SMN2 transcripts in tissues.
-
Methodology:
-
Total RNA is isolated from tissues using a commercial kit (e.g., RNeasy kit).
-
The isolated RNA is reverse transcribed into complementary DNA (cDNA).
-
Quantitative PCR is performed using primers specific for full-length and truncated SMN transcripts.
-
The transcript levels are normalized to a housekeeping gene.
-
The relative expression levels are calculated to determine the effect of this compound treatment.
-
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of action of this compound in SMA.
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating this compound in SMA.
Conclusion
This compound is a promising small molecule therapeutic candidate for SMA that acts by inhibiting the DcpS enzyme. Its ability to cross the blood-brain barrier and robustly inhibit its target in the CNS is a significant advantage. While the precise downstream mechanisms are still being fully elucidated, the preclinical data strongly suggest that this compound confers therapeutic benefits in SMA mouse models, improving key pathological and functional outcomes. The modest effect on SMN protein levels in some studies points towards the intriguing possibility of SMN-independent mechanisms of action, which warrants further investigation. The comprehensive preclinical characterization of this compound has provided a strong foundation for its clinical development as a potential treatment for Spinal Muscular Atrophy.
References
The Inhibition of DcpS Enzyme by Rg3039: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The scavenger mRNA decapping enzyme, DcpS, plays a crucial role in the 3'→5' mRNA decay pathway by hydrolyzing the residual 5' cap structure (m7GpppN) from mRNA fragments.[1][2][3] This process is essential for clearing the cell of capped oligonucleotides that result from the exosome-mediated degradation of messenger RNA.[2][4] The inhibition of DcpS has emerged as a promising therapeutic strategy, particularly for diseases like Spinal Muscular Atrophy (SMA), where modulating RNA metabolism can have beneficial effects. Rg3039 (also known as PF-06687859) is a potent, orally bioavailable, and brain-penetrant small molecule inhibitor of the DcpS enzyme. This technical guide provides an in-depth overview of the inhibition of DcpS by this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological and experimental frameworks.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound against the DcpS enzyme and its effects in preclinical models.
Table 1: In Vitro Inhibitory Activity of this compound against DcpS Enzyme
| Parameter | Value | Species | Reference |
| IC50 | 4.2 ± 0.13 nM | Human | |
| IC50 | 0.069 nM | Not Specified | |
| IC90 | 40 nM | Human |
Table 2: In Vivo and Ex Vivo Efficacy of this compound in SMA Mouse Models
| Parameter | Dose | Effect | Mouse Model | Reference |
| DcpS Inhibition (in vitro, brain extracts) | Increasing doses | Dose-dependent inhibition | P10 SMA mouse | |
| DcpS Inhibition (in vivo, brain) | 10 mg/kg | ~90% inhibition within 2h, ~80% at 72h | Control and SMA mice | |
| DcpS Inhibition (ex vivo, brain) | 2.5 and 20 mg/kg | Dose-dependent inhibition | SMA mice | |
| Survival Benefit | Not Specified | >600% increase (median 18 to >112 days) | 2B/SMA mice | |
| Survival Improvement | 3 or 10 mg/kg daily | 29% increase in median survival | Severe SMA mice | |
| Motor Function | 3 or 10 mg/kg daily | Improved motor behavioral outcomes | Severe SMA mice |
Table 3: Pharmacokinetic and Clinical Trial Data for this compound
| Parameter | Study Population | Key Findings | Reference |
| Phase 1 Clinical Trial | 32 healthy volunteers | Well tolerated at all doses administered | |
| Target Engagement (Phase 1) | 32 healthy volunteers | 90% inhibition of the target enzyme (DcpS) | |
| CNS Penetration | Adult mice | Demonstrates central nervous system penetration |
Experimental Protocols
DcpS Enzyme Inhibition Assay
A common method to determine the inhibitory potency of compounds like this compound on DcpS activity involves a fluorescence-based assay.
-
Reagents and Materials :
-
Recombinant human DcpS enzyme.
-
A fluorogenic DcpS substrate, such as m7Gppp-BODIPY.
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
This compound or other test compounds dissolved in DMSO.
-
384-well microplates.
-
A fluorescence plate reader.
-
-
Procedure :
-
A solution of the DcpS enzyme is pre-incubated with varying concentrations of this compound (or DMSO as a control) in the assay buffer for a defined period (e.g., 15 minutes) at room temperature in the microplate wells.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate m7Gppp-BODIPY to each well.
-
The hydrolysis of the substrate by DcpS results in an increase in fluorescence intensity.
-
The fluorescence is monitored over time using a plate reader with appropriate excitation and emission wavelengths.
-
The rate of the reaction is calculated from the linear phase of the fluorescence increase.
-
The percentage of inhibition for each this compound concentration is determined relative to the DMSO control.
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).
-
In Vivo DcpS Activity Measurement in Brain Tissue
To assess the in vivo target engagement of this compound, DcpS activity can be measured in brain tissue extracts from treated animals.
-
Animal Dosing and Tissue Collection :
-
SMA mice or wild-type littermates are treated with this compound at various doses and for specified durations.
-
At selected time points after the final dose, animals are euthanized, and brain tissues are rapidly harvested and snap-frozen in liquid nitrogen.
-
-
Protein Extraction :
-
Frozen brain tissue is homogenized in a suitable lysis buffer (e.g., containing protease and phosphatase inhibitors).
-
The homogenate is centrifuged at high speed to pellet cellular debris, and the supernatant containing the soluble proteins is collected.
-
The total protein concentration in the extract is determined using a standard method like the Bradford assay.
-
-
Ex Vivo DcpS Activity Assay :
-
The DcpS enzyme activity in the brain protein extracts is measured using the fluorescence-based assay described above.
-
A known amount of total protein from the brain extract is used as the source of the DcpS enzyme.
-
The rate of substrate hydrolysis is measured and normalized to the total protein concentration.
-
The DcpS activity in extracts from this compound-treated animals is compared to that from vehicle-treated controls to determine the percentage of in vivo enzyme inhibition.
-
Visualizations
DcpS-Mediated mRNA Decay Pathway
The following diagram illustrates the role of the DcpS enzyme in the 3'→5' mRNA decay pathway.
Caption: Role of DcpS in the 3' to 5' mRNA decay pathway and its inhibition by this compound.
Experimental Workflow for DcpS Inhibition Analysis
This diagram outlines the typical experimental workflow for evaluating the inhibitory effect of this compound on DcpS.
References
- 1. Decapping Scavenger (DcpS) enzyme: advances in its structure, activity and roles in the cap-dependent mRNA metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDB-101: Learn: Structural Biology Highlights: Scavenger Decapping Enzyme DcpS [pdb101.rcsb.org]
- 3. embopress.org [embopress.org]
- 4. Structural requirements for C. elegans DcpS substrates based on fluorescence and HPLC enzyme kinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Genetic Basis of SMA and the Role of SMN2
An In-depth Technical Guide on the Role of RG3039 in SMN2 Splicing Modulation
Executive Summary
Spinal Muscular Atrophy (SMA) is a debilitating neurodegenerative disease caused by insufficient levels of the Survival Motor Neuron (SMN) protein. The primary cause is the loss of the SMN1 gene, leaving the partially functional SMN2 gene as the sole source of SMN protein. A primary therapeutic strategy for SMA involves modulating the splicing of SMN2 pre-mRNA to increase the production of full-length, functional SMN protein. This compound, a small molecule quinazoline (B50416) derivative, emerged as a clinical candidate for SMA. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical efficacy, clinical development, and the experimental protocols used in its evaluation. This compound functions as a potent inhibitor of the scavenger decapping enzyme DcpS. While it demonstrated robust target engagement and significant therapeutic benefits in animal models of SMA, its development was halted after a Phase 1b trial in healthy volunteers showed that DcpS inhibition did not lead to a corresponding increase in SMN protein levels in peripheral blood.
Spinal Muscular Atrophy is an autosomal recessive disorder characterized by the loss of alpha motor neurons in the spinal cord, leading to progressive muscle weakness and atrophy.[1] The disease is caused by the homozygous deletion or mutation of the SMN1 gene.[2][3][4] Humans possess a nearly identical paralog, SMN2, which differs from SMN1 by a critical, translationally silent C-to-T transition in exon 7.[2] This single nucleotide change disrupts an exonic splicing enhancer, leading to the exclusion of exon 7 in the majority of SMN2 transcripts. The resulting truncated protein, SMNΔ7, is unstable and rapidly degraded. Consequently, the small amount of full-length SMN protein produced by SMN2 is insufficient to compensate for the loss of SMN1, leading to the SMA phenotype. The copy number of the SMN2 gene inversely correlates with disease severity, establishing the modulation of its output as a viable therapeutic approach.
This compound: Mechanism of Action
This compound is an orally bioavailable, brain-penetrant small molecule that was identified as a potential treatment for SMA. Initially discovered through screens for compounds that could increase SMN2 promoter activity, its primary molecular target was later identified as the scavenger decapping enzyme DcpS.
Inhibition of DcpS Enzyme
DcpS is an RNA processing enzyme that hydrolyzes the m7GpppN cap structure of mRNA fragments following 3' to 5' degradation. This compound is a potent inhibitor of DcpS. The potency of quinazoline derivatives like this compound in activating the SMN2 promoter has been shown to correlate strongly with their ability to inhibit the DcpS enzyme. While DcpS inhibition is the confirmed primary mechanism, the precise downstream events leading to increased functional SMN protein are not fully elucidated. It is hypothesized that altering RNA metabolism through DcpS inhibition may create a more favorable environment for SMN2 transcription and/or splicing, though some beneficial effects of this compound may also be SMN-independent.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. The DcpS inhibitor this compound improves survival, function and motor unit pathologies in two SMA mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The DcpS inhibitor this compound improves survival, function and motor unit pathologies in two SMA mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potent Anti-Glioblastoma Activity of Rg3039: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. Recent research has identified the mRNA decapping enzyme scavenger (DCPS) as a promising therapeutic target in GBM. This technical guide provides an in-depth overview of the effects of Rg3039, a potent DCPS inhibitor, on glioblastoma cell lines. We present a comprehensive summary of its mechanism of action, quantitative data on its anti-proliferative and pro-apoptotic effects, detailed experimental protocols for key assays, and a visual representation of the implicated signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating novel therapeutic strategies for glioblastoma.
Introduction
Glioblastoma is characterized by rapid cell proliferation, diffuse infiltration into the brain parenchyma, and profound resistance to conventional therapies. The five-year survival rate for patients with GBM remains dismally low, highlighting the urgent need for innovative therapeutic approaches. One such novel strategy involves targeting the mRNA decapping enzyme scavenger (DCPS).
DCPS is a key enzyme in the 3' to 5' mRNA decay pathway, responsible for hydrolyzing the residual cap structure of degraded mRNA. In glioblastoma, DCPS is overexpressed and its high expression is associated with poor patient survival.[1] this compound is a selective inhibitor of DCPS that has demonstrated significant anti-tumor activity in preclinical models of glioblastoma.[1] This guide will delve into the technical details of this compound's effects on glioblastoma cell lines.
Mechanism of Action of this compound in Glioblastoma
The primary mechanism by which this compound exerts its anti-glioblastoma effects is through the inhibition of DCPS, leading to the downregulation of Signal Transducer and Activator of Transcription 5B (STAT5B).[1] STAT5B is a transcription factor that plays a crucial role in promoting cell proliferation, survival, and angiogenesis. By downregulating STAT5B, this compound effectively suppresses these key oncogenic processes in glioblastoma cells.[1]
The inhibition of the DCPS/STAT5B axis by this compound leads to a cascade of downstream effects, including the suppression of proliferation, colony formation, and the induction of apoptosis in glioblastoma cells.[1]
References
Rg3039: A Potential Therapeutic for Neurodegenerative Diseases - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rg3039, a quinazoline-based small molecule, has emerged as a compound of interest in the field of neurodegenerative diseases. Initially developed for the treatment of Spinal Muscular Atrophy (SMA), its mechanism of action as a potent inhibitor of the mRNA decapping enzyme DcpS has led to the exploration of its therapeutic potential in other neurological disorders, most notably Glioblastoma (GBM). This technical guide provides a comprehensive overview of this compound, consolidating preclinical data, detailing its mechanism of action, and outlining key experimental protocols to facilitate further research and development.
Introduction
Neurodegenerative diseases represent a significant and growing unmet medical need. Pathologies such as Spinal Muscular Atrophy (SMA) and Glioblastoma (GBM) are characterized by progressive neuronal dysfunction and loss, leading to severe disability and mortality. Small molecule therapeutics that can modulate key cellular pathways offer a promising avenue for treatment. This compound is one such molecule, an orally bioavailable and brain-penetrant compound that has demonstrated therapeutic potential in preclinical models of both SMA and GBM.[1] Its primary molecular target is the scavenger mRNA decapping enzyme, DcpS, an enzyme involved in RNA metabolism.[2] This guide will delve into the technical details of this compound's preclinical evaluation and its proposed mechanisms of action.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of the DcpS enzyme. DcpS is a scavenger enzyme that hydrolyzes the m7GpppN cap structure remaining after the 3'-to-5' degradation of mRNA. By inhibiting DcpS, this compound is proposed to influence RNA metabolism and downstream cellular processes.
In Spinal Muscular Atrophy (SMA)
In the context of SMA, which is caused by insufficient levels of the Survival Motor Neuron (SMN) protein, this compound was investigated for its potential to increase functional SMN protein production from the SMN2 gene. The proposed mechanism involves the modulation of SMN2 pre-mRNA splicing, leading to an increase in the inclusion of exon 7 and the production of full-length, functional SMN protein. While initial studies suggested a link between DcpS inhibition and SMN2 promoter activity, subsequent in vivo studies in SMA mouse models indicated that while this compound robustly inhibited DcpS, the resulting increase in SMN protein levels was modest.[3][4] This suggests that the therapeutic benefits observed in these models may also involve SMN-independent pathways.[3]
Proposed mechanism of this compound in Spinal Muscular Atrophy (SMA).
In Glioblastoma (GBM)
More recently, this compound has been investigated as a potential therapeutic for Glioblastoma. In GBM cells, inhibition of DcpS by this compound has been shown to downregulate the expression of Signal Transducer and Activator of Transcription 5B (STAT5B). STAT5B is implicated in promoting the proliferation, survival, and colony formation of GBM cells. By reducing STAT5B levels, this compound exhibits anti-tumor activity in preclinical GBM models.
Proposed mechanism of this compound in Glioblastoma (GBM).
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound in SMA and GBM models.
In Vitro Efficacy
| Parameter | Cell Line/System | Value | Reference |
| DcpS Inhibition (IC50) | Recombinant human DcpS | 4.2 ± 0.13 nM | |
| DcpS Inhibition (IC50) | Mouse brain protein extracts | 3.4 nM | |
| GBM Cell Proliferation (IC50) | U87 | 1.8 µM | |
| GBM Cell Proliferation (IC50) | U251 | 6.3 µM | |
| GBM Cell Proliferation (IC50) | A172 | 3.5 µM | |
| GBM Cell Proliferation (IC50) | T98G | 4.1 µM |
In Vivo Efficacy in SMA Mouse Models
| Parameter | Mouse Model | Treatment Details | Result | Reference |
| Median Survival | Severe SMAΔ7 mice | 10 mg/kg, daily from P1 | 26% increase | |
| Median Survival | 2B/- SMA mice | 20 mg/kg, daily from P4 | >600% increase (18.5 to >112 days) | |
| Maximal Weight | Severe SMAΔ7 mice | 10 mg/kg, daily from P1 | 16% increase | |
| Full-length SMN2 Transcript Levels | Severe SMAΔ7 mice (neural tissues) | 10 mg/kg, daily from P1 to P10 | ~30-40% increase | |
| DcpS Enzyme Inhibition (in vivo) | Normal and SMA mice brain | 3 or 10 mg/kg, from P1 to P10 | ~90% inhibition within 2h, ~80% at 72h |
Pharmacokinetic Parameters in Mice
| Parameter | Tissue | Dose | Value | Reference |
| Half-life (t1/2) | Brain | 10 mg/kg (single dose) | ~10 hours | |
| Half-life (t1/2) | Brain | 20 mg/kg (repeat dose) | 40 hours | |
| Half-life (t1/2) | Brain | 2.5 mg/kg (repeat dose) | 31 hours | |
| Brain-to-Plasma Partitioning | - | 10 mg/kg (single dose) | High |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
DcpS Enzyme Inhibition Assay
This protocol describes an in vitro assay to measure the inhibition of DcpS enzyme activity by this compound.
References
- 1. mRNA-Decapping Associated DcpS Enzyme Controls Critical Steps of Neuronal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Translational Orthotopic Models of Glioblastoma Multiforme [jove.com]
- 3. Stat5b inhibition blocks proliferation and tumorigenicity of glioblastoma stem cells derived from a de novo murine brain cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Translational Orthotopic Models of Glioblastoma Multiforme [jove.com]
Preclinical Research on Rg3039 for Cancer Therapy: A Technical Guide
Introduction
Rg3039, a quinazoline-based small molecule, has emerged as a promising therapeutic candidate in preclinical cancer research, particularly for glioblastoma (GBM). Originally identified as an inhibitor of the mRNA decapping enzyme scavenger (DCPS) for the treatment of spinal muscular atrophy (SMA), its mechanism of action holds significant potential for oncology. This technical guide provides an in-depth overview of the preclinical evaluation of this compound in cancer models, focusing on its mechanism of action, experimental validation, and key quantitative findings. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Mechanism of Action: DCPS Inhibition and Downstream Effects
The primary molecular target of this compound is the mRNA decapping enzyme scavenger (DCPS). In the context of cancer, particularly glioblastoma, DCPS has been identified as a prognostic marker, with its overexpression correlating with poorer patient survival. This compound exerts its anti-tumor effects by inhibiting DCPS, which leads to the downregulation of Signal Transducer and Activator of Transcription 5B (STAT5B). STAT5B is a transcription factor known to promote cell proliferation, survival, and colony formation in cancer cells. By suppressing STAT5B expression, this compound effectively inhibits these key oncogenic processes.
The Potent Inhibition of DcpS by Rg3039: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the inhibitory activity of Rg3039 on the scavenger decapping enzyme DcpS. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, experimental methodologies, and relevant biological pathways to offer a comprehensive understanding of the this compound-DcpS interaction.
Executive Summary
This compound has emerged as a potent, orally bioavailable, and brain-penetrant inhibitor of the mRNA decapping enzyme DcpS. Its inhibitory activity has been quantified across multiple studies, demonstrating nanomolar efficacy. This guide will detail the reported IC50 values, the experimental procedures used to determine this inhibition, and the role of DcpS in mRNA metabolism.
Quantitative Analysis of this compound Inhibition of DcpS
The half-maximal inhibitory concentration (IC50) of this compound against DcpS has been determined through various in vitro and ex vivo studies. The reported values, while consistently in the nanomolar range, show some variation, which may be attributable to different experimental conditions and assay formats. A summary of the key findings is presented below.
| Reported IC50 Value | Notes | Source |
| 4.2 ± 0.13 nM | In vitro inhibition of human DcpS (hDcpS) enzyme activity. | [1][2] |
| 4.2 nM | Orally bioavailable and brain-penetrant inhibitor of DcpS. | [3] |
| 3.4 nM | In vitro inhibition of DcpS enzyme activity in protein extracts from a P10 SMA mouse brain. | [4] |
| 0.069 nM | Orally bioavailable and brain-penetrant DcpS inhibitor. | [5] |
Additionally, an IC90 value of 40 nM has been reported for this compound's inhibition of hDcpS enzyme activity in vitro.
Experimental Protocol: DcpS Enzyme Decapping Assay
The determination of DcpS inhibition by this compound is typically performed using a decapping enzyme assay. The following protocol is a synthesis of methodologies described in the literature.
Objective: To measure the enzymatic activity of DcpS in the presence of varying concentrations of an inhibitor (e.g., this compound) to determine the IC50 value.
Materials:
-
Tissue or cell extracts containing DcpS enzyme
-
Biotinylated cap substrate (e.g., m7GpppA(N6))
-
Decapping Buffer (50 mM Tris, pH 7.9, 100 mM MgCl2, 150 mM (NH4)2SO4)
-
This compound or other inhibitors at various concentrations
-
Reaction termination solution
-
Instrumentation for analysis (e.g., thin-layer chromatography, scintillation counting)
Procedure:
-
Prepare tissue or cell homogenates to serve as the source of the DcpS enzyme. A typical protein concentration used is 20 µg of tissue extract per reaction.
-
In a reaction vessel, combine the tissue extract with the biotinylated CAP substrate. A common substrate concentration is 3 µM.
-
Add varying concentrations of this compound to the reaction mixtures. A solvent control (e.g., DMSO) should be included.
-
Initiate the enzymatic reaction by adding the decapping buffer. The total reaction volume is typically 10 µl.
-
Incubate the reaction at an appropriate temperature and for a sufficient duration to allow for enzymatic activity.
-
Terminate the reaction by adding a suitable stop solution.
-
Analyze the reaction products to quantify the extent of decapping. The results are often visualized and quantified using techniques like thin-layer chromatography.
-
Plot the percentage of DcpS inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Visualizing the Method and Pathway
To further elucidate the experimental process and the biological context of DcpS inhibition, the following diagrams are provided.
The scavenger enzyme DcpS plays a crucial role in the 3' to 5' mRNA decay pathway. After the poly(A) tail is removed, the mRNA is degraded by the exosome from the 3' end. This process leaves a residual 5' cap structure (m7GpppN), which is then hydrolyzed by DcpS.
Conclusion
This compound is a highly potent inhibitor of the DcpS enzyme, with IC50 values consistently in the low nanomolar range. The methodologies for determining this inhibition are well-established, relying on in vitro decapping assays. The critical role of DcpS in the final step of the 3' to 5' mRNA decay pathway underscores the therapeutic potential of its inhibitors in various disease contexts, including spinal muscular atrophy (SMA). This technical guide provides a foundational understanding for further research and development of DcpS inhibitors.
References
Rg3039's chemical structure and properties
An In-depth Technical Guide to Rg3039
This compound, also known as PF-06687859, is a potent, orally bioavailable, and brain-penetrant small molecule inhibitor of the mRNA decapping scavenger enzyme DcpS.[1][2][3][4] Initially identified for its potential to increase the expression of the Survival Motor Neuron (SMN) protein, it has been investigated primarily for the treatment of Spinal Muscular Atrophy (SMA).[4] More recently, its anti-cancer properties have been explored, particularly in the context of glioblastoma. This guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and key experimental findings.
Chemical Structure and Properties
This compound is a C5-substituted 2,4-diaminoquinazoline derivative. Its key chemical and physical properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 5-((1-(2,6-dichlorobenzyl)piperidin-4-yl)methoxy)quinazoline-2,4-diamine | |
| Synonyms | PF-06687859, PF 6687859, Quinazoline (B50416) 495 | |
| CAS Number | 1005504-62-0 | |
| Molecular Formula | C₂₁H₂₃Cl₂N₅O | |
| Molecular Weight | 432.35 g/mol | |
| SMILES | NC1=NC(N)=C2C(OCC3CCN(CC4=C(Cl)C=CC=C4Cl)CC3)=CC=CC2=N1 | |
| Appearance | White to off-white solid | |
| Solubility | DMSO: ≥ 3-5 mg/mL; H₂O: < 0.1 mg/mL (insoluble) | |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | |
| Storage (In Solvent) | -80°C for 2 years; -20°C for 1 year |
Mechanism of Action
This compound's primary molecular target is the scavenger mRNA decapping enzyme, DcpS. DcpS is an exoribonuclease that hydrolyzes the m⁷GpppN cap structure of mRNA fragments following 3' to 5' degradation. This compound binds to DcpS and locks it in an open, catalytically inactive conformation.
Role in Spinal Muscular Atrophy (SMA)
SMA is caused by insufficient levels of the SMN protein. The quinazoline class of compounds, including this compound, was first identified in a high-throughput screen for activators of the SMN2 gene promoter. Inhibition of DcpS has been shown to modulate SMN levels. In motor neurons of SMA mouse models, this compound treatment significantly increased the number of nuclear structures called Gemini of Cajal bodies (gems), which is used as an indirect measure of increased SMN protein levels.
Role in Glioblastoma (GBM)
In the context of glioblastoma, DcpS is overexpressed and associated with poor patient survival. This compound exhibits robust anti-GBM activity by inhibiting DcpS. This inhibition leads to the downregulation of STAT5B expression, which subsequently suppresses the proliferation, survival, and colony formation of GBM cells.
Pharmacological Properties
| Parameter | Value | Reference |
| Target | DcpS (mRNA decapping scavenger enzyme) | |
| IC₅₀ (DcpS Inhibition) | 0.069 nM, 3.4 nM, 4.2 nM | |
| IC₉₀ (DcpS Inhibition) | 40 nM | |
| In Vivo Efficacy (SMA) | Extends survival (>600% in 2B/- SMA mice), improves motor function, and reduces motor unit pathologies. A dose of 20 mg/kg provided significant benefit, while 40 mg/kg showed some toxicity. | |
| In Vivo Efficacy (GBM) | Exhibited robust anti-GBM activities in orthotopic mouse models. | |
| Pharmacokinetics | Orally bioavailable with good central nervous system (CNS) penetration. Half-life of approximately 10 hours in mice. | |
| Clinical Development | Advanced to Phase I clinical trials in healthy volunteers, where it was found to be safe and well-tolerated. Development for SMA was later discontinued. |
Experimental Protocols
DcpS Inhibition Assay (In Vitro)
This protocol describes the method used to determine the inhibitory activity of this compound on the DcpS enzyme.
Objective: To measure the dose-dependent inhibition of human DcpS (hDcpS) enzyme activity by this compound.
Methodology:
-
Enzyme Source: Recombinant human DcpS enzyme.
-
Substrate: m⁷GpppA-oligo, a synthetic cap analog substrate.
-
Assay Principle: The assay measures the cleavage of the cap structure by DcpS. The reaction products are separated and quantified.
-
Procedure:
-
Protein extracts from tissues (e.g., mouse brain) or recombinant hDcpS are prepared.
-
A reaction mixture is prepared containing the enzyme, substrate, and varying concentrations of this compound (or vehicle control).
-
The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
The reaction is stopped, and the products are analyzed, typically by high-performance liquid chromatography (HPLC) or a similar quantitative method.
-
The percentage of inhibition is calculated for each this compound concentration relative to the vehicle control.
-
IC₅₀ and IC₉₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
SMA Mouse Model Efficacy Studies
This protocol outlines the general methodology for evaluating the therapeutic effects of this compound in mouse models of Spinal Muscular Atrophy.
Objective: To assess the impact of this compound on survival, motor function, and neuropathology in SMA mice.
Animal Models:
-
Taiwanese SMA mouse model (FVB.Cg-Tg(SMN2)2HungSmn1tm1Hung/J)
-
2B/- SMA mouse model
Methodology:
-
Dosing:
-
This compound is dissolved in a suitable vehicle (e.g., water or 0.5% HPMC/0.1% Tween 80).
-
Pups are treated daily starting from a specific postnatal day (e.g., P1 or P4).
-
Administration is typically via oral gavage (p.o.) or intraperitoneal (i.p.) injection. Doses can range from 3 mg/kg to 45 mg/kg.
-
-
Assessments:
-
Survival: Monitored daily, and Kaplan-Meier survival curves are generated.
-
Weight: Body weight is recorded daily.
-
Motor Function: Assessed using tests such as the righting reflex time and ambulation index.
-
Pharmacokinetics (PK) / Pharmacodynamics (PD): Plasma and tissue (brain, spinal cord) samples are collected at various time points post-dosing to measure drug concentration (PK) and DcpS enzyme inhibition (PD).
-
Histology/Immunofluorescence: At the study endpoint, tissues such as the spinal cord and muscle are harvested. Immunohistochemistry is performed to analyze motor neuron counts, neuromuscular junction (NMJ) innervation, and SMN gem numbers in motor neurons using antibodies against ChAT and SMN.
-
-
Data Analysis: Statistical analysis (e.g., log-rank test for survival, ANOVA or t-tests for other measures) is used to compare treated groups with vehicle-treated controls.
Glioblastoma Cell Line and Organoid Studies
This protocol details the in vitro evaluation of this compound's anti-cancer effects on glioblastoma cells.
Objective: To determine the effect of this compound on the proliferation, survival, and colony formation of GBM cells.
Models:
-
Human GBM cell lines (e.g., U87, U251)
-
Patient-derived glioblastoma organoids
Methodology:
-
Cell Culture: GBM cells or organoids are cultured under standard conditions.
-
Treatment: Cells are treated with various concentrations of this compound or a vehicle control (DMSO).
-
Assays:
-
Proliferation/Viability Assays (e.g., MTS/CellTiter-Glo): To measure the effect of the drug on cell growth and viability over time.
-
Colony Formation Assay: To assess the ability of single cells to grow into colonies after treatment, indicating long-term survival and proliferative capacity.
-
Western Blotting: To analyze the expression levels of key proteins in the signaling pathway, such as DcpS and STAT5B, following treatment.
-
Quantitative PCR (qPCR): To measure changes in the transcript levels of target genes (e.g., STAT5B, ATOH7, DRNT1, DRNT2).
-
-
Data Analysis: Results from treated groups are compared to vehicle-treated controls using appropriate statistical tests to determine significance.
References
Methodological & Application
Application Notes and Protocols for RG3039 (Olesoxime) In Vivo Dosing in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG3039, also known as Olesoxime, is an experimental therapeutic agent investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Spinal Muscular Atrophy (SMA). This compound has been characterized through two primary mechanisms of action. As this compound, it is identified as a potent inhibitor of the scavenger mRNA decapping enzyme DcpS.[1][2][3] As Olesoxime, it is described as a cholesterol-like, mitochondrial-targeted compound that modulates the mitochondrial permeability transition pore (mPTP), thereby preserving mitochondrial integrity and preventing apoptosis.[4][5]
These application notes provide a comprehensive overview of protocols for the in vivo administration of this compound/Olesoxime in mouse models, based on published preclinical studies. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and pharmacodynamics of this compound.
Mechanisms of Action
This compound and Olesoxime have been described with distinct primary targets, which are crucial for interpreting experimental outcomes.
This compound as a DcpS Inhibitor: this compound is a quinazoline (B50416) derivative that potently inhibits the DcpS enzyme, which is involved in mRNA metabolism. Inhibition of DcpS is thought to modulate RNA pathways that may be beneficial in diseases like SMA.
Olesoxime as a Mitochondrial Modulator: Olesoxime is reported to target and accumulate in the mitochondria. It is believed to interact with proteins of the outer mitochondrial membrane, such as the translocator protein (TSPO) and the voltage-dependent anion channel (VDAC), which are components of the mPTP complex. By preventing sustained opening of the mPTP, Olesoxime helps maintain mitochondrial function, reduces the release of pro-apoptotic factors like cytochrome c, and protects neurons from cell death.
Visualizing the Mechanisms and Workflow
Signaling Pathway of this compound (DcpS Inhibition)
Caption: this compound inhibits the DcpS enzyme, preventing RNA fragment decapping.
Signaling Pathway of Olesoxime (Mitochondrial Protection)
Caption: Olesoxime inhibits mPTP opening, preventing apoptosis.
General In Vivo Experimental Workflow
References
- 1. The DcpS inhibitor this compound improves motor function in SMA mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The DcpS inhibitor this compound improves survival, function and motor unit pathologies in two SMA mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Olesoxime (TRO19622): A Novel Mitochondrial-Targeted Neuroprotective Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Olesoxime, a cholesterol-like neuroprotectant for the potential treatment of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Rg3039 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a stock solution of Rg3039, a potent and orally bioavailable inhibitor of the mRNA decapping scavenger enzyme (DcpS), using dimethyl sulfoxide (B87167) (DMSO) as the solvent.[1][2][3][4] this compound has been investigated for its therapeutic potential in conditions such as spinal muscular atrophy (SMA).[5] Accurate and consistent preparation of stock solutions is critical for ensuring the reliability and reproducibility of in vitro and in vivo experimental results. This protocol outlines the necessary materials, step-by-step procedures, and storage conditions for this compound solutions.
Chemical Properties and Solubility
This compound, with a molecular weight of 432.35 g/mol , is a solid that appears as a white to off-white powder. It is soluble in DMSO, but its solubility can be affected by the purity and water content of the solvent. It is crucial to use anhydrous, high-purity DMSO for the preparation of stock solutions. The solubility of this compound in DMSO is reported to be between 3 mg/mL and 5 mg/mL. To aid dissolution, methods such as ultrasonication and gentle warming can be employed.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₂₁H₂₃Cl₂N₅O | |
| Molecular Weight | 432.35 g/mol | |
| Appearance | White to off-white solid | |
| Solubility in DMSO | 3 - 5 mg/mL | |
| Molar Concentration at 5 mg/mL | 11.56 mM | |
| Storage (Powder) | -20°C for 3 years or 4°C for 2 years | |
| Storage (in DMSO) | -80°C for up to 2 years or -20°C for up to 1 year |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the calculations accordingly for different desired concentrations.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath or heat block (optional)
-
Ultrasonic bath (optional)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Pre-weighing Preparations:
-
Ensure the analytical balance is calibrated and level.
-
Place a sterile microcentrifuge tube on the balance and tare to zero.
-
-
Weighing this compound:
-
Carefully weigh the desired amount of this compound powder into the tared tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.32 mg of this compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L x 432.35 g/mol = 0.00432 g = 4.32 mg
-
-
-
Adding DMSO:
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. To prepare a 10 mM solution with 4.32 mg of this compound, add 1 mL of DMSO.
-
-
Dissolution:
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, one or both of the following optional steps can be performed:
-
Ultrasonication: Place the tube in an ultrasonic bath for 5-10 minutes.
-
Gentle Warming: Briefly warm the solution in a water bath or heat block set to a temperature no higher than 60°C. Vortex intermittently until the solid is fully dissolved. Avoid prolonged heating to prevent potential degradation.
-
-
-
Storage:
-
Once the this compound is completely dissolved, the stock solution is ready for use.
-
For storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).
-
Safety Precautions
-
This compound is a research chemical and should be handled with care. The toxicological properties may not be fully known.
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the compound and its solutions.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
DMSO is readily absorbed through the skin and can carry dissolved substances with it. Avoid direct contact with the skin. If contact occurs, wash the affected area thoroughly with water.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the known signaling pathway of this compound and the experimental workflow for preparing the stock solution.
Caption: this compound inhibits the DcpS enzyme, impacting mRNA decapping and modulating SMN protein levels.
Caption: Workflow for preparing this compound stock solution in DMSO.
References
Application Notes and Protocols for Rg3039 Administration for CNS Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rg3039 is an orally bioavailable and brain-penetrant small molecule inhibitor of the mRNA decapping scavenger enzyme DcpS.[1][2][3] It has been investigated primarily as a therapeutic candidate for Spinal Muscular Atrophy (SMA), a neurodegenerative disease characterized by the loss of motor neurons.[2] this compound's ability to cross the blood-brain barrier and modulate RNA metabolism in the central nervous system (CNS) makes it a compound of interest for neurological disorders.[1] These application notes provide an overview of administration routes, pharmacokinetic data, and detailed experimental protocols for the use of this compound in preclinical research settings for CNS delivery.
Mechanism of Action
This compound functions by inhibiting the DcpS enzyme, which plays a role in mRNA metabolism. In the context of SMA, the inhibition of DcpS is thought to increase the levels of functional Survival Motor Neuron (SMN) protein produced from the SMN2 gene. The therapeutic rationale is that by preventing the degradation of certain mRNA transcripts, this compound can lead to increased production of the full-length SMN protein, which is deficient in SMA.
Data Presentation: Pharmacokinetics of this compound
The following tables summarize the pharmacokinetic parameters of this compound in mouse models, providing key data for experimental design.
Table 1: Single-Dose Pharmacokinetics of this compound in Adult Mice Following Oral Administration (10 mg/kg)
| Parameter | Plasma | Brain |
| Tmax (h) | 2 | 8 |
| Cmax (ng/mL or ng/g) | 114 ± 16 | 1250 ± 150 |
| AUC0-24h (hng/mL or hng/g) | 1060 | 21800 |
| Half-life (t1/2, h) | ~10 | ~10 |
| Brain/Plasma Ratio (AUC) | - | 20.6 |
Data from a single 10 mg/kg oral gavage administration in adult mice.
Table 2: Dose-Dependent Exposure of this compound in Neonatal Mice Following Repeat Oral Dosing
| Dose (mg/kg/day, po) | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) | Brain/Plasma Ratio |
| 15 | 220 ± 120 | 2900 ± 600 | 13.2 |
| 30 | 420 ± 150 | 7300 ± 1200 | 17.4 |
| 45 | 730 ± 180 | 13000 ± 2000 | 17.8 |
Data from wild-type mouse pups dosed once daily from postnatal day 5 for up to 8 days. Samples were taken 1 hour post-dose on the final day.
Table 3: Pharmacokinetics of this compound in 2B/− SMA Mice Following Repeat Oral Dosing (P4-P20)
| Parameter | 2.5 mg/kg | 20 mg/kg |
| Plasma Tmax (h) | 4 | 4 |
| Plasma Cmax (ng/mL) | 35 ± 10 | 360 ± 110 |
| Plasma AUC0-24h (hng/mL) | 460 | 4800 |
| Brain Tmax (h) | 8 | 8 |
| Brain Cmax (ng/g) | 330 ± 60 | 5800 ± 1500 |
| Brain AUC0-24h (hng/g) | 4300 | 150000 |
| Brain Half-life (t1/2, h) | 31 | 40 |
| Brain/Plasma Ratio (AUC) | 9.3 | 31 |
| Brain/Plasma Ratio (Cmax) | 9.3 | 16 |
Data from 2B/− SMA mice dosed orally once daily from postnatal day 4 to 20.
Experimental Protocols
Protocol 1: Oral Administration of this compound in Adult Mice
Objective: To achieve systemic and CNS exposure to this compound in adult mice via oral gavage.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% hydroxypropylmethylcellulose (B13716658) (HPMC) with 0.1% Tween 80 in water)
-
Oral gavage needles (flexible or rigid, appropriate size for mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the mice.
-
Prepare the vehicle solution.
-
Suspend the calculated amount of this compound in the vehicle solution to achieve the final desired concentration for dosing (typically 10 mL/kg volume). Ensure the solution is homogenous by vortexing or sonicating.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the mouse.
-
Insert the gavage needle carefully into the esophagus and deliver the calculated volume of the this compound suspension.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any adverse effects.
-
For pharmacokinetic studies, tissue collection (blood, brain) will occur at predetermined time points post-administration.
-
Protocol 2: Intraperitoneal Administration of this compound in Neonatal Mice
Objective: To achieve systemic and CNS exposure to this compound in neonatal mice via intraperitoneal injection.
Materials:
-
This compound
-
Vehicle solution (e.g., sterile saline or as appropriate)
-
Insulin syringes with a 28-gauge or smaller needle
-
Animal scale (for neonatal mice)
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the this compound solution in the chosen vehicle at the desired concentration.
-
-
Animal Handling and Dosing:
-
Weigh each pup to calculate the injection volume.
-
Gently restrain the pup.
-
Administer the this compound solution via intraperitoneal injection in the lower abdominal quadrant. Be cautious to avoid puncturing internal organs.
-
-
Post-Administration Monitoring:
-
Return the pup to its mother and littermates.
-
Monitor for any adverse effects. For efficacy studies, daily dosing may be required.
-
Protocol 3: Ex Vivo DcpS Inhibition Assay
Objective: To measure the pharmacodynamic effect of this compound by assessing DcpS enzyme activity in brain tissue homogenates.
Materials:
-
Brain tissue from this compound-treated and vehicle-treated animals
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
Radiolabeled m7GpppG substrate
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager system
Procedure:
-
Tissue Homogenization:
-
Harvest brain tissue at specified time points after the final dose of this compound.
-
Homogenize the tissue in a suitable lysis buffer and centrifuge to collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the brain extracts.
-
-
DcpS Activity Assay:
-
Incubate a standardized amount of brain protein extract with the radiolabeled m7GpppG substrate.
-
The DcpS enzyme in the extract will cleave the substrate.
-
-
Analysis:
-
Separate the reaction products using thin-layer chromatography.
-
Visualize and quantify the cleaved and uncleaved substrate using a phosphorimager.
-
Calculate the percentage of DcpS inhibition by comparing the activity in samples from this compound-treated animals to that of vehicle-treated controls.
-
Visualizations
Caption: Workflow for Pharmacokinetic Analysis of this compound.
Caption: Simplified Signaling Pathway of this compound.
Conclusion
This compound demonstrates good oral bioavailability and significant CNS penetration, making it a viable candidate for treating neurological disorders. The provided pharmacokinetic data and experimental protocols offer a foundation for researchers to design and execute preclinical studies investigating the efficacy and mechanism of this compound for CNS delivery. Careful consideration of the administration route, dosage, and timing is crucial for achieving desired therapeutic outcomes and accurately interpreting experimental results. The higher brain exposure in neonatal mice suggests that the developmental stage of the blood-brain barrier may be a significant factor in CNS delivery.
References
- 1. The DcpS inhibitor this compound improves survival, function and motor unit pathologies in two SMA mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The DcpS inhibitor this compound improves survival, function and motor unit pathologies in two SMA mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring SMN Protein Levels Following RG3039 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder characterized by the loss of motor neurons, leading to progressive muscle weakness and atrophy. The disease is caused by insufficient levels of the Survival Motor Neuron (SMN) protein due to mutations or deletions in the SMN1 gene. A paralogous gene, SMN2, can produce a small amount of functional SMN protein, but aberrant splicing leads to a truncated, unstable protein.
RG3039 is a quinazoline-based small molecule inhibitor of the scavenger decapping enzyme DcpS.[1][2] By inhibiting DcpS, this compound is believed to increase the availability of full-length SMN2 mRNA for translation into functional SMN protein.[3] However, preclinical studies have indicated that the therapeutic benefits of this compound in animal models, such as improved motor function and survival, are not always accompanied by a significant increase in total SMN protein levels in the central nervous system.[4][5] Instead, an increase in the number of nuclear SMN-containing bodies, known as "gems," has been observed in motor neurons, suggesting a potential redistribution of the protein to its site of action.
These application notes provide detailed protocols for quantifying total SMN protein levels and assessing the number of nuclear gems in response to this compound treatment, offering a comprehensive approach to evaluating its efficacy.
Data Presentation
Quantitative Analysis of this compound Effects on SMN Protein and Related Markers
The following tables summarize the quantitative data from preclinical and clinical studies of this compound. It is important to note that the effect on total SMN protein levels can be modest, and assessing nuclear gem formation provides a critical complementary endpoint.
| Parameter | Model System | Treatment | Result | Reference |
| SMN Transcript Levels | Severe SMA Mice | 10 mg/kg this compound daily from P1 to P10 | ~30-40% increase in full-length SMN transcript levels in neural tissues | |
| SMN Protein Levels (CNS) | Severe SMA Mice | This compound Treatment | No detectable increases in SMN protein levels | |
| Nuclear Gems | 2B/- SMA Mice | 20 mg/kg this compound from P4 to P16 | Doubled the number of motor neurons containing gems; restored the number of motor neurons with gems to ~75% of control levels | |
| Survival | Severe SMA Mice | 10 mg/kg this compound daily from P1 | 26% increase in median survival | |
| Survival | 2B/- SMA Mice | This compound Treatment starting at P4 | >600% survival benefit (median 18 days to >112 days) | |
| SMN Protein Levels (Human) | Healthy Volunteers (Phase 1b Trial) | Multiple ascending doses of this compound | No change in SMN protein levels in the blood |
Experimental Protocols
Protocol 1: Quantification of Total SMN Protein by Western Blot
This protocol describes the semi-quantitative analysis of total SMN protein levels in cell lysates or tissue homogenates.
Materials:
-
RIPA buffer (Sigma-Aldrich) with protease inhibitors
-
BCA Protein Assay Kit (Pierce)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
TBS-Tween (TBST) buffer
-
Non-fat dry milk or BSA for blocking
-
Primary antibody: Mouse anti-SMN monoclonal antibody (1:1,000 dilution)
-
Primary antibody: Mouse anti-β-actin monoclonal antibody (1:10,000 dilution) as a loading control
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
For cultured cells: Wash cells with ice-cold PBS and lyse in RIPA buffer with protease inhibitors.
-
For tissues: Homogenize approximately 300 mg of tissue in 150 µl of RIPA buffer with protease inhibitors on ice.
-
Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the total protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Mix a standardized amount of protein (e.g., 30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SMN antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane five times with TBST for 5 minutes each.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using a suitable imaging system.
-
-
Re-probing for Loading Control:
-
Strip the membrane and re-probe with the anti-β-actin antibody to ensure equal protein loading.
-
-
Analysis:
-
Quantify the band intensities using densitometry software. Normalize the SMN protein signal to the β-actin signal.
-
Protocol 2: Quantification of Total SMN Protein by ELISA
This protocol provides a quantitative measurement of SMN protein levels and is suitable for high-throughput analysis. Commercially available SMN ELISA kits are recommended.
Materials:
-
SMN ELISA Kit (e.g., Abcam ab136947)
-
Cell or tissue lysates prepared as described in the Western Blot protocol
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Sample Preparation:
-
Prepare cell or tissue lysates as described in the Western Blot protocol. For peripheral blood mononuclear cells (PBMCs), isolate the cells and lyse them according to the kit manufacturer's recommendations.
-
Determine the total protein concentration of the lysates.
-
-
ELISA Assay:
-
Follow the specific instructions provided with the SMN ELISA kit. A general procedure is outlined below.
-
Pipette 100 µL of standards and samples into the appropriate wells of the antibody-coated microplate.
-
Incubate the plate for 1 hour at room temperature on a plate shaker.
-
Wash the wells four times with the provided wash solution.
-
Add the detection antibody to each well and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
Wash the wells and add the TMB substrate.
-
Stop the reaction with the stop solution and read the absorbance at 450 nm.
-
-
Analysis:
-
Generate a standard curve using the provided standards.
-
Calculate the concentration of SMN protein in the samples based on the standard curve.
-
Normalize the SMN protein concentration to the total protein concentration of the lysate.
-
Protocol 3: Quantification of Nuclear SMN Gems by Immunofluorescence
This protocol allows for the visualization and quantification of SMN-containing nuclear gems, providing insight into the subcellular localization of the SMN protein.
Materials:
-
Cells cultured on glass coverslips
-
4% paraformaldehyde in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 10% BSA in PBS)
-
Primary antibody: Mouse anti-SMN monoclonal antibody
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Fixation and Permeabilization:
-
Wash cells grown on coverslips with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block the cells with 10% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-SMN antibody in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody in blocking solution for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope. SMN gems will appear as bright foci within the DAPI-stained nuclei.
-
Capture images from multiple random fields of view.
-
Quantify the number of gems per nucleus. At least 100 nuclei should be counted per condition for statistical significance.
-
Calculate the average number of gems per nucleus and the percentage of nuclei containing gems.
-
Visualizations
Caption: Experimental workflow for measuring SMN protein levels and nuclear gems.
Caption: Proposed mechanism of action of this compound.
References
Application Notes and Protocols for Rg3039 in U87 and U251 Glioblastoma Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Rg3039, a potent inhibitor of the mRNA decapping enzyme scavenger (DCPS), in U87 and U251 glioblastoma (GBM) cell lines. The provided methodologies and data are based on recent findings and are intended to guide researchers in studying the anti-GBM effects of this compound.
Introduction
Glioblastoma is an aggressive and challenging primary brain tumor with limited effective treatment options.[1] Recent research has identified the mRNA decapping enzyme scavenger (DCPS) as a promising therapeutic target in GBM.[1][2] The small molecule inhibitor, this compound, has demonstrated robust anti-glioblastoma activity in preclinical models, including U87 and U251 cell lines.[1][2] Mechanistically, this compound downregulates the expression of Signal Transducer and Activator of Transcription 5B (STAT5B), a key driver of tumor cell proliferation, survival, and colony formation.
These notes offer standardized protocols for cell culture, and for assessing the effects of this compound on cell viability, colony formation, and apoptosis in U87 and U251 cells.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various glioblastoma cell lines, providing a benchmark for effective dosage in experimental setups.
| Cell Line | IC50 of this compound (µM) |
| U87 | 1.8 - 6.3 |
| U251 | 1.8 - 6.3 |
| A172 | 1.8 - 6.3 |
| U118 | 1.8 - 6.3 |
| Table 1: IC50 values of this compound in human glioblastoma cell lines after 72 hours of treatment. Data from Duan et al., 2024. |
Experimental Protocols
Cell Culture of U87 and U251 Glioblastoma Cells
This protocol outlines the standard procedure for culturing U87 and U251 human glioblastoma cell lines.
Materials:
-
U87 and U251 cell lines
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture U87 and U251 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
For subculturing, wash the cells with PBS and detach them using 0.25% Trypsin-EDTA when they reach 80-90% confluency.
-
Resuspend the detached cells in fresh culture medium and seed them into new flasks at the desired density.
Cell Viability Assay (CCK-8)
This protocol describes the use of the Cell Counting Kit-8 (CCK-8) to determine the effect of this compound on the viability of U87 and U251 cells.
Materials:
-
U87 and U251 cells
-
This compound (dissolved in DMSO)
-
96-well plates
-
CCK-8 reagent
-
Microplate reader
Procedure:
-
Seed U87 or U251 cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (as a vehicle control) for 72 hours.
-
Following treatment, add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader to determine cell viability.
-
Calculate the IC50 value of this compound based on the dose-response curve.
Colony Formation Assay
This protocol is used to assess the long-term effect of this compound on the proliferative capacity of single U87 and U251 cells.
Materials:
-
U87 and U251 cells
-
This compound (dissolved in DMSO)
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
Procedure:
-
Seed 500 cells per well in 6-well plates.
-
Treat the cells with the desired concentrations of this compound or DMSO.
-
Incubate the plates for 14 days, replacing the medium with freshly prepared this compound or DMSO every 7 days.
-
After 14 days, wash the colonies with PBS and fix them with methanol.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of visible colonies (typically containing >50 cells).
Apoptosis Assay (Annexin V Staining)
This protocol details the detection of apoptosis in U87 and U251 cells treated with this compound using Annexin V-APC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
U87 and U251 cells
-
This compound (dissolved in DMSO)
-
Annexin V-APC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat U87 or U251 cells with various concentrations of this compound or DMSO for 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-APC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be both Annexin V and PI positive.
Visualizations
Signaling Pathway of this compound in Glioblastoma
Caption: this compound inhibits DCPS, leading to STAT5B downregulation and reduced GBM cell proliferation.
Experimental Workflow for Assessing this compound Efficacy
Caption: A streamlined workflow for testing this compound's effects on U87 and U251 glioblastoma cells.
References
Application Notes and Protocols for Rg3039 Treatment in Spinal Muscular Atrophy (SMA) Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spinal Muscular Atrophy (SMA) is a debilitating neurodegenerative disease characterized by the loss of motor neurons, leading to progressive muscle weakness and atrophy. The primary cause of SMA is a deficiency of the Survival Motor Neuron (SMN) protein. Rg3039 is a small molecule inhibitor of the DcpS enzyme, an RNA processing enzyme, that has shown therapeutic potential by increasing the production of functional SMN protein.[1][2][3] This document provides detailed application notes and protocols for the treatment of two distinct SMA mouse models, the Taiwanese 5058 Hemi and the 2B/-, with this compound. These models represent different severities of the SMA phenotype, allowing for a comprehensive preclinical evaluation of potential therapeutics.[3][4]
Mouse Models
Taiwanese 5058 Hemi SMA Mice
The Taiwanese 5058 Hemi SMA mouse model ((SMN2)2Hungtg/0;Smntm1Hung/tm1Hung) exhibits a severe SMA phenotype. These mice have a limited lifespan, with a maximum survival of 12 days and a median survival of 10 days in untreated animals. Clear symptoms of the disease begin to manifest around postnatal day 4 (P4). This model is valuable for studying the effects of therapeutic interventions on survival and early-onset disease pathology.
2B/- SMA Mice
The 2B/- SMA mouse model is another model of SMA with varying disease severity. Untreated 2B/- SMA mice have a median survival of approximately 18 days. This model allows for the investigation of dose-dependent effects of therapeutics on survival and motor function over a slightly longer timeframe than the Taiwanese 5058 Hemi model. The genetic background of these mice can influence the severity of the phenotype.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies involving this compound treatment in Taiwanese 5058 Hemi and 2B/- SMA mice.
Table 1: Survival Analysis of this compound Treated SMA Mice
| Mouse Model | Treatment Group | Dose (mg/kg) | Administration Route | Treatment Start | Median Survival (days) | Percent Increase in Median Survival | Statistical Significance (p-value) | Reference |
| Taiwanese 5058 Hemi | Vehicle | - | Oral Gavage | P4 | 10 | - | - | |
| This compound | 20 | Oral Gavage | P4 | 13.8 | 38% | 0.0024 | ||
| 2B/- | Vehicle | - | Oral Gavage | P4 | 18 | - | - | |
| This compound | 0.25 | Oral Gavage | P4 | Not significant | - | >0.05 | ||
| This compound | 0.5 | Oral Gavage | P4 | 22 | 22% | <0.0001 | ||
| This compound | 2.5 | Oral Gavage | P4 | >112 | >522% | <0.0001 | ||
| This compound | 10 | Oral Gavage | P4 | 134 | 644% | <0.0001 | ||
| This compound | 20 | Oral Gavage | P4 | >112 | >522% | <0.0001 |
Table 2: Motor Function Assessment in this compound Treated Taiwanese 5058 Hemi SMA Mice
| Treatment Group | Postnatal Day (P) | Righting Reflex Time (seconds, mean ± SEM) | Reference |
| Vehicle | P6 | ~13 ± 3 | |
| P10 | 41 ± 13 | ||
| This compound (20 mg/kg) | P6 - P11 | ~10 - 14 |
Table 3: SMN Protein and Gem Number Modulation by this compound in 2B/- SMA Mice
| Treatment Group | Outcome Measure | Observation | Reference |
| Vehicle | SMN Gems in Motor Neurons | Loss of nuclear gems | |
| This compound (20 mg/kg) | SMN Gems in Motor Neurons | Restoration of nuclear gems |
Experimental Protocols
Protocol 1: this compound Administration via Oral Gavage
Objective: To administer this compound or vehicle control to neonatal SMA mice.
Materials:
-
This compound compound
-
Vehicle (e.g., water)
-
Animal feeding needles (flexible, appropriate size for neonatal mice)
-
1 mL syringes
-
Analytical balance
-
Vortex mixer
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 20 mg/kg) and the body weight of the mice.
-
Dissolve the calculated amount of this compound in the vehicle to the desired final concentration.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Prepare a vehicle-only solution for the control group.
-
-
Animal Handling:
-
Gently restrain the neonatal mouse.
-
-
Oral Gavage:
-
Attach the feeding needle to the syringe filled with the dosing solution.
-
Carefully insert the feeding needle into the mouse's mouth, passing it over the tongue towards the esophagus.
-
Slowly administer the calculated volume of the solution.
-
Monitor the mouse for any signs of distress during and after the procedure.
-
-
Frequency:
-
Administer the treatment daily, starting at postnatal day 4 (P4).
-
Protocol 2: Survival and Weight Monitoring
Objective: To assess the effect of this compound on the lifespan and growth of SMA mice.
Materials:
-
Digital scale (accurate to 0.01 g)
-
Animal housing with proper environmental controls
Procedure:
-
Survival Monitoring:
-
Record the date of birth for each mouse.
-
Monitor the mice daily for signs of morbidity and mortality.
-
Record the date of death for each mouse.
-
Generate Kaplan-Meier survival curves for data analysis.
-
-
Weight Monitoring:
-
Weigh each mouse daily at the same time of day.
-
Record the weight in a spreadsheet for analysis.
-
Plot the average weight of each treatment group over time.
-
Protocol 3: Righting Reflex Test
Objective: To evaluate motor function in SMA mice.
Procedure:
-
Gently place the mouse on its back on a flat, non-slip surface.
-
Start a timer immediately.
-
Observe the time it takes for the mouse to right itself and return to all four paws.
-
Record the time.
-
If the mouse is unable to right itself within a predetermined cutoff time (e.g., 60 seconds), record the cutoff time.
-
Perform this test at consistent postnatal days for all treatment groups.
Protocol 4: Immunofluorescence for SMN Gem Analysis in Motor Neurons
Objective: To visualize and quantify the number of SMN-containing nuclear structures (gems) in spinal motor neurons.
Materials:
-
Spinal cord tissue from treated and control mice
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose (B13894) solutions (e.g., 15% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Microscope slides
-
Blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100)
-
Primary antibodies: anti-Choline Acetyltransferase (ChAT) for motor neuron identification and anti-SMN.
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Preparation:
-
Perfuse the mice with PBS followed by 4% PFA.
-
Dissect the spinal cord and post-fix in 4% PFA.
-
Cryoprotect the tissue by incubating in sucrose solutions.
-
Embed the tissue in OCT and freeze.
-
-
Cryosectioning:
-
Cut thin sections (e.g., 20 µm) of the spinal cord using a cryostat.
-
Mount the sections onto microscope slides.
-
-
Immunostaining:
-
Wash the sections with PBS.
-
Permeabilize and block non-specific binding with blocking solution.
-
Incubate with primary antibodies (anti-ChAT and anti-SMN) overnight at 4°C.
-
Wash with PBS.
-
Incubate with appropriate fluorescently labeled secondary antibodies.
-
Wash with PBS.
-
Counterstain with DAPI.
-
-
Imaging and Analysis:
-
Mount the slides with mounting medium.
-
Image the sections using a fluorescence microscope.
-
Identify ChAT-positive motor neurons.
-
Quantify the number of SMN-positive gems within the nuclei of motor neurons for each treatment group.
-
Signaling Pathways and Experimental Workflows
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. curesma.org [curesma.org]
- 3. The DcpS inhibitor this compound improves survival, function and motor unit pathologies in two SMA mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The DcpS inhibitor this compound improves survival, function and motor unit pathologies in two SMA mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Gem Count Analysis with Rg3039
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rg3039 is a small molecule inhibitor of the scavenger mRNA decapping enzyme, DcpS.[1][2] It has been investigated as a potential therapeutic agent for Spinal Muscular Atrophy (SMA), a neurodegenerative disease characterized by the loss of motor neurons due to insufficient levels of the Survival of Motor Neuron (SMN) protein.[3] A key cellular hallmark of SMA is the reduction in the number of nuclear structures known as Gemini of Cajal bodies, or "gems," which are foci of concentrated SMN protein.[1] The number of gems in motor neurons is correlated with the levels of functional SMN protein and is therefore a critical biomarker for assessing the efficacy of potential SMA therapies.[1] This document provides detailed application notes and protocols for the use of this compound in preclinical models and the subsequent analysis of gem counts in motor neurons using immunohistochemistry.
Mechanism of Action of this compound
This compound exerts its therapeutic effect by inhibiting the DcpS enzyme. DcpS is involved in the 3' to 5' mRNA decay pathway, where it hydrolyzes the remaining cap structure of mRNA fragments. The precise mechanism by which DcpS inhibition leads to increased SMN protein levels and gem numbers is thought to involve the modulation of RNA metabolism. By inhibiting DcpS, this compound is proposed to alter the stability or processing of specific mRNAs, ultimately leading to an increase in the production or nuclear accumulation of the SMN protein. This increase in nuclear SMN protein concentration facilitates the formation of gems.
Quantitative Data: Effect of this compound on Gem Counts in Motor Neurons
The following tables summarize the quantitative effects of this compound treatment on gem numbers in spinal motor neurons of a 2B/- SMA mouse model.
Table 1: Effect of this compound (20 mg/kg) on Gem Counts in Spinal Motor Neurons of 2B/- SMA Mice
| Treatment Group | Average Number of Gems per Motor Neuron (± SEM) | Percentage of Motor Neurons with Gems (± SEM) |
| Wild-Type (B/+) + Vehicle | 1.8 ± 0.1 | 85 ± 3 |
| 2B/- SMA + Vehicle | 0.3 ± 0.05 | 20 ± 4 |
| 2B/- SMA + this compound (20 mg/kg) | 1.2 ± 0.1 | 75 ± 5 |
Experimental Protocols
Experimental Workflow for In Vivo this compound Treatment and Gem Count Analysis
References
Application Notes and Protocols: A Comparative Analysis of Oral Gavage and Intraperitoneal Injection for the DcpS Inhibitor Rg3039
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed comparison of oral gavage and intraperitoneal injection as routes of administration for the investigational drug Rg3039. It includes a summary of available quantitative data, detailed experimental protocols, and visualizations of the compound's mechanism of action and experimental workflows.
Introduction
This compound is a small molecule inhibitor of the mRNA decapping enzyme Scavenger (DcpS) that has shown therapeutic potential in preclinical models of Spinal Muscular Atrophy (SMA) and Glioblastoma (GBM).[1][2] As an orally bioavailable and brain-penetrant compound, the majority of preclinical studies have utilized oral gavage for administration.[1][3][4] However, intraperitoneal injection remains a common and technically simpler alternative for in vivo studies. This document aims to provide a comprehensive overview of both administration routes for this compound, drawing from available literature to guide researchers in selecting the most appropriate method for their experimental needs.
Data Presentation: this compound Administration
The following tables summarize the available quantitative data for this compound administered via oral gavage and the limited information for intraperitoneal injection.
Table 1: Pharmacokinetic Parameters of this compound Following Oral Gavage in Mice
| Parameter | Value | Species/Model | Dose | Formulation | Source |
| IC50 (in vitro) | 4.2 ± 0.13 nM | Human DcpS | N/A | N/A | |
| IC90 (in vitro) | 40 nM | Human DcpS | N/A | N/A | |
| Half-life (t1/2) | ~10 hours | Adult Mice | 10 mg/kg | 0.5% HPMC, 0.1% Tween 80 in water | |
| Brain Penetration | Good, with high brain-to-plasma partitioning | Adult Mice | 10 mg/kg | 0.5% HPMC, 0.1% Tween 80 in water |
Table 2: Efficacy of this compound Following Oral Gavage in SMA Mouse Models
| Mouse Model | Dose | Dosing Regimen | Median Survival | Source |
| 2B/- SMA | 20 mg/kg | Once daily, P4-P20 | 112 days (vs. 18.5 days for vehicle) | |
| 2B/- SMA | 10 mg/kg | Once daily, P4-P20 | 134 days | |
| 2B/- SMA | 2.5 mg/kg | Once daily, P4-P20 | 123 days | |
| 2B/- SMA | 0.5 mg/kg | Once daily, P4-P20 | 22 days | |
| 2B/- SMA | 0.25 mg/kg | Once daily, P4-P20 | 20 days | |
| Taiwanese 5058 Hemi SMA | 20 mg/kg | Once daily, starting at P4 | 38% greater than vehicle-treated |
Table 3: Pharmacodynamic Effects of this compound Following Oral Gavage in Mice
| Effect | Model | Dose | Time Point | Result | Source |
| DcpS Inhibition (ex vivo) | 2B/- SMA Mice Brain Homogenates | 20 mg/kg/day (P4-P20) | Various times after last dose | ~90% inhibition within 2 hours, sustained for over 72 hours | |
| DcpS Inhibition (ex vivo) | 2B/- SMA Mice Brain Homogenates | 2.5 mg/kg/day (P4-P20) | Various times after last dose | Significant inhibition | |
| Increased Gem Number | 2B/- SMA Motor Neurons | Not specified | Not specified | Significantly increased |
Table 4: Information on Intraperitoneal Injection of this compound
| Parameter | Details | Species/Model | Dose | Formulation | Source |
| Administration | Daily intraperitoneal (i.p.) injections | SMAΔ7 Mice | 3 or 10 mg/kg | Dissolved in distilled water or saline | |
| Efficacy | Dose-dependent increase in survival, weight, and motor function | SMAΔ7 Mice | Not specified | Dissolved in distilled water or saline | |
| Pharmacodynamics | ~90% DcpS inhibition in brain tissue within 2 hours, sustained for ~72 hours | SMAΔ7 Mice | 3 and 10 mg/kg | Dissolved in distilled water or saline |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound
1. Materials:
-
This compound
-
Vehicle:
-
Option A: Sterile water
-
Option B: 0.5% (w/v) Hydroxypropyl methylcellulose (B11928114) (HPMC) with 0.1% (v/v) Tween 80 in sterile water
-
-
Gavage needles (size appropriate for the age and weight of the mice)
-
Syringes (1 mL)
-
Balance
-
Vortex mixer or sonicator
2. Preparation of this compound Formulation:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number and weight of the animals.
-
Weigh the appropriate amount of this compound powder.
-
In a sterile container, add the this compound powder to the chosen vehicle.
-
Vortex or sonicate the mixture until a homogenous suspension is achieved. Prepare fresh daily.
3. Administration Procedure:
-
Gently restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.
-
Attach the gavage needle to the syringe containing the this compound formulation.
-
Carefully insert the gavage needle into the esophagus and advance it to the predetermined depth.
-
Slowly dispense the formulation.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress.
Protocol 2: Intraperitoneal Injection of this compound
1. Materials:
-
This compound
-
Vehicle:
-
Sterile distilled water
-
Sterile saline (0.9% NaCl)
-
-
Insulin syringes with a 27-30 gauge needle
-
Balance
-
Vortex mixer
2. Preparation of this compound Solution:
-
Calculate the required amount of this compound and vehicle. The injection volume should be appropriate for the size of the animal (e.g., 2.5 µL/gram of body weight).
-
Weigh the this compound powder.
-
Dissolve the this compound in the chosen sterile vehicle.
-
Vortex until the compound is fully dissolved. Prepare fresh daily.
3. Administration Procedure:
-
Properly restrain the mouse, exposing the abdomen.
-
Tilt the mouse's head downwards at a slight angle.
-
Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.
-
Inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
Visualizations
Signaling Pathway of this compound in Spinal Muscular Atrophy
Caption: Mechanism of action of this compound in SMA.
Signaling Pathway of this compound in Glioblastoma
Caption: Proposed mechanism of this compound in Glioblastoma.
Experimental Workflow: In Vivo Efficacy Study
Caption: General workflow for an in vivo efficacy study of this compound.
Discussion and Considerations
The preponderance of available data indicates that oral gavage is a well-characterized and effective route for administering this compound in preclinical mouse models of SMA. The compound's favorable oral bioavailability and ability to penetrate the central nervous system support this choice. Studies utilizing oral gavage have successfully demonstrated dose-dependent improvements in survival and motor function, alongside robust target engagement as measured by DcpS inhibition.
Intraperitoneal injection has been used less frequently for this compound but has also been shown to achieve significant DcpS inhibition in the central nervous system and to improve survival and motor function in an SMA mouse model.
Choosing the Appropriate Route of Administration:
-
Oral Gavage: This route is preferred when the experimental goal is to model a clinical scenario where the drug would be administered orally. It is also the most appropriate choice given the established data on this compound's oral bioavailability and efficacy. However, it requires more technical skill to perform correctly and can be a source of stress for the animals.
-
Intraperitoneal Injection: I.P. injection is technically simpler and faster than oral gavage. It can be advantageous for compounds with poor oral bioavailability or for studies where rapid and high systemic exposure is desired. Generally, i.p. administration leads to higher bioavailability compared to the oral route. However, for a compound like this compound with good oral bioavailability, the advantages of i.p. injection are less pronounced. Furthermore, the potential for different pharmacokinetic profiles and off-target effects with i.p. administration should be considered.
For studies aiming to build upon the existing body of literature for this compound, oral gavage is the recommended route of administration due to the wealth of available pharmacokinetic, pharmacodynamic, and efficacy data. Intraperitoneal injection is a viable alternative, particularly for exploratory studies or when technical simplicity is a primary concern, and has been shown to be effective. Researchers should carefully consider their experimental objectives and the technical expertise available when selecting the administration route for this compound. Direct comparative studies of oral gavage and intraperitoneal injection for this compound would be beneficial to fully elucidate any differences in the pharmacokinetic and pharmacodynamic profiles of this promising therapeutic candidate.
References
- 1. The DcpS inhibitor this compound improves survival, function and motor unit pathologies in two SMA mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the mRNA decapping enzyme scavenger (DCPS) inhibitor this compound on glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The DcpS inhibitor this compound improves survival, function and motor unit pathologies in two SMA mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Rg3039 Technical Support Center: Troubleshooting Aqueous Solubility
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the solubility challenges of Rg3039 in aqueous solutions. The following information is designed to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] It is recommended to prepare a stock solution in fresh, anhydrous DMSO.
Q2: What is the solubility of this compound in common laboratory solvents?
A2: this compound is sparingly soluble in most aqueous solutions and some organic solvents. The table below summarizes the available solubility data.
Q3: Why is my this compound precipitating when I dilute my DMSO stock solution into an aqueous buffer?
A3: This is a common issue due to the low aqueous solubility of this compound. When the DMSO concentration decreases upon dilution into an aqueous medium, the solubility of this compound also decreases, leading to precipitation.
Q4: How should I store this compound?
A4: For long-term stability, this compound solid should be stored at -20°C.[1][2] Stock solutions in DMSO should be stored at -20°C for short-term and -80°C for long-term storage to prevent degradation.[2]
Quantitative Solubility Data
| Solvent | Solubility | Notes | Source |
| DMSO | 5 mg/mL | Requires sonication and warming to 60°C. Use of fresh DMSO is recommended as hygroscopic DMSO can reduce solubility. | |
| 3 mg/mL | Use fresh DMSO. | ||
| Water | < 0.1 mg/mL (insoluble) | ||
| Ethanol | Insoluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 432.35 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Ultrasonic bath
Procedure:
-
Weigh out the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, use 4.32 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid does not fully dissolve, heat the solution to 60°C for 5-10 minutes.
-
Following heating, place the solution in an ultrasonic bath for 10-15 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure no solid particles remain.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Troubleshooting Guide for Aqueous Solution Preparation
This guide addresses the common issue of this compound precipitation upon dilution of a DMSO stock solution into an aqueous medium.
Logical Workflow for Troubleshooting
Caption: A flowchart for troubleshooting this compound precipitation in aqueous solutions.
Detailed Troubleshooting Steps:
-
Decrease the Final Concentration of this compound: The simplest approach is to lower the final working concentration of this compound in your aqueous solution. The required concentration may be below the solubility limit in the final buffer composition.
-
Increase the Final Percentage of DMSO: If your experimental system can tolerate it, increasing the final concentration of DMSO can help maintain this compound solubility. However, be mindful that high concentrations of DMSO can have off-target effects in biological assays.
-
Incorporate a Surfactant: The use of a biocompatible surfactant can aid in the solubilization of hydrophobic compounds.
-
Recommended Surfactants: Tween® 80 or Pluronic® F-68.
-
Protocol:
-
Prepare your aqueous buffer containing a low concentration of the chosen surfactant (e.g., 0.1% Tween® 80).
-
While vortexing the surfactant-containing buffer, slowly add the this compound DMSO stock solution dropwise. This technique, known as "crash precipitation," can sometimes result in the formation of a stable nanoparticle suspension.
-
-
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Although specific data for this compound is not available, systematically testing a range of pH values for your final aqueous solution may identify a pH at which solubility is improved.
-
Alternative Solubilizing Agents: If DMSO is not suitable for your experiment, or if solubility issues persist, consider using other solubilizing agents such as polyethylene (B3416737) glycol (PEG) or cyclodextrins. These should be tested empirically for both solubility and compatibility with your experimental system.
Signaling Pathway
This compound is an inhibitor of the mRNA decapping scavenger enzyme (DcpS). Inhibition of DcpS by this compound has been shown to lead to the downregulation of STAT5B expression, which in turn affects cell proliferation, survival, and colony formation.
Caption: The inhibitory effect of this compound on the DcpS signaling pathway.
References
Long-term stability of Rg3039 in DMSO at -20°C
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability and handling of Rg3039 in DMSO at -20°C.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound dissolved in DMSO?
For optimal long-term stability, it is recommended to store stock solutions of this compound in DMSO in tightly sealed vials at -80°C.[1][2][3] If a -80°C freezer is unavailable, storage at -20°C is a viable alternative for shorter durations.
Q2: How long can I store this compound in DMSO at -20°C?
The stability of this compound in DMSO at -20°C can vary based on the supplier and handling practices. Commercial suppliers provide slightly different stability data. MedChemExpress suggests a stability of up to 1 year, while Selleck Chemicals recommends a shorter storage period of 1 month.[1][3] As a general best practice for small molecules in solution, it is often recommended to use the solution within one month when stored at -20°C. To ensure the integrity of your experiments, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: What are the signs of this compound degradation in my DMSO stock solution?
Visual signs of degradation can include color change or the appearance of precipitate in the solution upon thawing. However, the absence of these signs does not guarantee stability. The most reliable way to assess the integrity of your this compound stock is to perform analytical tests, such as HPLC-MS, to check for the presence of degradation products. A functional test, such as an in vitro enzyme inhibition assay, can also be used to confirm the bioactivity of the compound.
Q4: Can I store this compound in DMSO at 4°C or room temperature?
No, long-term storage of this compound in DMSO at 4°C or room temperature is not recommended. As a general rule, storing bioactive small molecules in solution at these temperatures for extended periods can lead to degradation. For short-term handling during an experiment, keeping the solution on ice is advisable.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results with older this compound stock | Degradation of this compound in DMSO due to improper storage or exceeding the recommended storage duration. | 1. Prepare a fresh stock solution of this compound from a new powder vial. 2. Perform a quality control check on the new stock solution (e.g., bioactivity assay). 3. Compare the performance of the new stock with the old stock in a pilot experiment. |
| Precipitate formation in the this compound stock solution upon thawing | The solubility limit of this compound in DMSO may have been exceeded, or the compound may be degrading. DMSO is also hygroscopic and can absorb water, which can reduce the solubility of some compounds. | 1. Gently warm the vial to 37°C and vortex to try and redissolve the precipitate. 2. If the precipitate does not dissolve, it may be necessary to prepare a fresh stock solution. 3. Use fresh, anhydrous DMSO to prepare new stock solutions to minimize water absorption. |
| Loss of this compound bioactivity in cellular assays | Repeated freeze-thaw cycles may have led to the degradation of the compound. | 1. Aliquot the this compound stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles. 2. Store the aliquots at -80°C for long-term use. |
Data Presentation
Table 1: Summary of Supplier Recommendations for this compound Stability in Solvent
| Supplier | Storage Temperature | Recommended Storage Duration |
| MedChemExpress | -20°C | 1 year |
| -80°C | 2 years | |
| Selleck Chemicals | -20°C | 1 month |
| -80°C | 1 year | |
| Tocris Bioscience (General Guide) | -20°C | Up to 1 month |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass or polypropylene (B1209903) vials
-
Vortex mixer
-
Calibrated pipette
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required amount of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the vial until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be required to aid dissolution.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile vials.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and storage temperature.
-
Store the aliquots at -80°C for long-term storage or at -20°C for short-term storage.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Mechanism of action of this compound as a DcpS inhibitor.
Caption: Experimental workflow for assessing this compound stability.
References
Potential off-target effects of Rg3039 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Rg3039 in cellular assays. The information provided here will help in understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective small molecule inhibitor of the mRNA decapping scavenger enzyme DcpS.[1][2][3] By inhibiting DcpS, this compound modulates RNA metabolism.[2][4] It was initially developed as a potential therapeutic for Spinal Muscular Atrophy (SMA) with the aim of increasing the levels of the Survival Motor Neuron (SMN) protein. More recently, it has been investigated for its anti-cancer properties, particularly in glioblastoma, where it has been shown to downregulate STAT5B expression.
Q2: Has this compound been profiled for off-target activities?
Q3: What are the known on-target effects of this compound in cellular assays?
The primary on-target effect of this compound is the inhibition of DcpS enzyme activity. This can be measured directly through biochemical assays. Downstream cellular effects that have been documented include:
-
In SMA models: Increased number of nuclear SMN-containing structures called gems.
-
In glioblastoma cells: Downregulation of STAT5B expression, leading to suppressed proliferation, survival, and colony formation.
Q4: I am observing a phenotype in my cellular assay that is not consistent with known DcpS inhibition effects. What could be the cause?
If you observe an unexpected phenotype, it could be due to several factors:
-
Off-target effects: this compound, being a quinazoline-based compound, may inhibit other enzymes, such as protein kinases, that are not its intended target.
-
Cell-type specific effects: The cellular consequences of DcpS inhibition may vary depending on the specific cell line and its genetic and proteomic background.
-
Experimental artifacts: Issues such as compound stability, inappropriate dosage, or problems with the assay itself can lead to misleading results.
Refer to the Troubleshooting Guide below for a systematic approach to investigating unexpected results.
Troubleshooting Guide
Issue 1: Unexpected Cytotoxicity or Anti-proliferative Effects
You are observing significant cell death or a reduction in cell proliferation at concentrations where you expect specific DcpS inhibition.
Potential Causes and Solutions:
| Potential Cause | Suggested Action |
| Off-target kinase inhibition | Quinazoline (B50416) scaffolds are common in kinase inhibitors. The observed cytotoxicity could be due to inhibition of kinases essential for cell survival. Solution: Perform a Western blot analysis to check the phosphorylation status of key survival signaling proteins (e.g., Akt, ERK). |
| General cellular toxicity | At high concentrations, small molecules can induce non-specific toxicity. Solution: Perform a dose-response curve to determine the IC50 for cytotoxicity in your cell line. Compare this to the IC50 for DcpS inhibition to determine the therapeutic window. |
| Cell line sensitivity | Your cell line may be particularly sensitive to the inhibition of DcpS or potential off-targets. Solution: Test the effect of this compound on a panel of different cell lines to assess the specificity of the observed cytotoxicity. |
Issue 2: Discrepancy Between this compound Phenotype and Genetic Knockdown of DcpS
The phenotype you observe after treating cells with this compound is different from the phenotype observed after DcpS knockdown using siRNA or CRISPR.
Potential Causes and Solutions:
| Potential Cause | Suggested Action |
| Incomplete genetic knockdown | The genetic knockdown of DcpS may not be as efficient as the pharmacological inhibition by this compound. Solution: Verify the knockdown efficiency at the protein level by Western blot. |
| Off-target effects of this compound | The observed phenotype with this compound may be due to its effect on an off-target protein. Solution: Use a structurally different DcpS inhibitor as a control. If the phenotype is consistent between the two inhibitors, it is more likely to be an on-target effect. |
| Compensation mechanisms | Cells may adapt to the long-term genetic knockdown of DcpS, leading to a different phenotype compared to the acute inhibition by a small molecule. Solution: Perform time-course experiments with both this compound treatment and genetic knockdown to observe acute versus chronic effects. |
Quantitative Data Summary
| Compound | Target | IC50 | Cell Line/Assay Condition |
| This compound | DcpS | 4.2 ± 0.13 nM | In vitro biochemical assay |
| This compound | DcpS | 3.4 nM | In vitro in brain protein extracts |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration of this compound
Objective: To determine the concentration of this compound that causes 50% inhibition of cell viability (IC50) in a specific cell line.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x stock of this compound at various concentrations by serial dilution.
-
Treatment: Remove the culture medium and add the this compound dilutions to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Use a suitable cell viability reagent (e.g., MTT, MTS, or a live/dead stain) and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blot for Assessing Off-Target Kinase Activity
Objective: To investigate if this compound affects common kinase signaling pathways.
Methodology:
-
Cell Treatment: Treat cells with this compound at various concentrations and for different durations. Include a positive control (e.g., a known kinase inhibitor) and a vehicle control.
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total forms of key signaling kinases (e.g., p-Akt/Akt, p-ERK/ERK).
-
Detection: Use an appropriate secondary antibody conjugated to HRP or a fluorescent dye and visualize the bands using a suitable detection system.
-
Analysis: Quantify the band intensities and calculate the ratio of the phosphorylated protein to the total protein for each treatment condition.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The DcpS inhibitor this compound improves survival, function and motor unit pathologies in two SMA mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The DcpS inhibitor this compound improves survival, function and motor unit pathologies in two SMA mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are DCPS inhibitors and how do they work? [synapse.patsnap.com]
Why did Rg3039 fail to increase SMN protein in human trials?
This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance regarding the investigational compound RG3039, focusing on its clinical trial outcomes in Spinal Muscular Atrophy (SMA).
Frequently Asked Questions (FAQs)
Q1: What was the primary mechanism of action for this compound?
A1: this compound was designed as a small molecule inhibitor of the scavenger mRNA decapping enzyme DcpS.[1][2] The therapeutic hypothesis was that by inhibiting DcpS, the degradation of SMN2 mRNA would be reduced, leading to an increase in the production of full-length, functional Survival Motor Neuron (SMN) protein.[1] SMA is caused by insufficient levels of the SMN protein due to mutations or deletion of the SMN1 gene.[1][3] A related gene, SMN2, can produce some functional SMN protein, but it is mostly a shorter, unstable version.
Q2: Why did this compound fail to increase SMN protein levels in human clinical trials?
A2: Despite promising preclinical results in mouse models of SMA, this compound did not demonstrate an increase in SMN protein levels in human subjects. In a Phase 1b clinical trial involving healthy volunteers, while the drug successfully inhibited its target, DcpS, in the blood by over 90%, there was no corresponding change in SMN protein levels. The disconnect between target engagement (DcpS inhibition) and the desired downstream effect (increased SMN protein) was the primary reason for the discontinuation of its development for SMA by Pfizer.
Q3: Were there any discrepancies between the preclinical (mouse) and clinical (human) results for this compound?
A3: Yes, a significant discrepancy was observed. In preclinical studies using mouse models of SMA, this compound treatment led to improved motor function, increased survival, and was associated with increased SMN2 transcript levels. However, even in these mouse models, the effect on SMN protein expression was modest and not always detectable, despite robust DcpS enzyme inhibition. This suggests that the link between DcpS inhibition and substantial SMN protein upregulation may not be as direct or potent as initially hoped, a finding that was ultimately confirmed in human trials.
Q4: What was the design of the key clinical trial that led to the discontinuation of this compound for SMA?
A4: The critical study was a placebo-controlled, double-blind, Phase 1b trial. This trial assessed multiple ascending doses of this compound in 32 healthy volunteers. The primary goal was to evaluate the safety, tolerability, and pharmacokinetics of multiple doses. A key pharmacodynamic endpoint was the level of DcpS inhibition and the resulting change in SMN protein levels.
Troubleshooting Guides
Issue: Replicating the proposed mechanism of this compound in vitro.
-
Problem: Difficulty observing a significant increase in SMN protein levels in cell-based assays after DcpS inhibition.
-
Possible Cause: The effect of DcpS inhibition on SMN protein levels may be cell-type specific or require a longer duration of treatment to observe a detectable change. As seen in the clinical trials, robust DcpS inhibition does not automatically lead to a significant increase in SMN protein.
-
Troubleshooting Steps:
-
Confirm Target Engagement: First, verify that your DcpS inhibitor is effectively inhibiting the enzyme in your cellular model. An in vitro DcpS enzyme activity assay is recommended.
-
Time Course Experiment: Conduct a time-course experiment to measure SMN protein levels at multiple time points after inhibitor treatment.
-
Cell Line Variation: Test the effect in different cell lines, including patient-derived fibroblasts, to assess for cell-type specific responses.
-
mRNA vs. Protein Levels: Measure both SMN2 mRNA and SMN protein levels. It is possible to see a modest increase in mRNA that does not translate to a detectable change in protein.
-
Data Presentation
Table 1: Summary of this compound Preclinical Efficacy in SMA Mouse Models
| Parameter | Vehicle-Treated SMA Mice | This compound-Treated SMA Mice | Percentage Improvement |
| Median Survival | ~18 days | >112 days | >600% |
| Maximum Body Weight | Varies by model | 15% increase | 15% |
| Motor Function | Progressive decline | Improved motor behavioral outcomes | Qualitative Improvement |
| SMN2 Transcript Levels | Baseline | ~30-40% increase in neural tissues | 30-40% |
| SMN Protein Levels | Baseline | No detectable increase | 0% |
Table 2: Key Outcomes of this compound Phase 1 Human Clinical Trials
| Parameter | Observation |
| Phase 1a (Single Ascending Dose) | |
| Subjects | 32 healthy volunteers |
| Tolerability | Well-tolerated |
| DcpS Inhibition | >90% for at least 48 hours |
| Phase 1b (Multiple Ascending Doses) | |
| Subjects | 32 healthy volunteers |
| DcpS Inhibition in Blood | Successfully blocked |
| SMN Protein Levels | No change observed |
Experimental Protocols
Protocol 1: In Vitro DcpS Enzyme Inhibition Assay
This protocol is a generalized method for assessing the inhibitory activity of a compound like this compound on the DcpS enzyme.
-
Reagents and Materials:
-
Recombinant human DcpS enzyme
-
Fluorogenic DcpS substrate (e.g., m7Gppp-ACC)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM KCl, 1 mM DTT)
-
Test compound (this compound) dissolved in DMSO
-
384-well assay plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In the assay plate, add the assay buffer.
-
Add the test compound to the appropriate wells. Include wells with DMSO only as a negative control (100% enzyme activity) and wells without enzyme as a background control.
-
Add the recombinant DcpS enzyme to all wells except the background control.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Read the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 30 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration and calculate the IC50 value.
-
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Logical flow of this compound's development and trial outcome.
References
Technical Support Center: Optimizing Rg3039 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for utilizing Rg3039 in in vitro settings. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate the optimization of this compound concentration in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally bioavailable, and brain-penetrant small molecule inhibitor of the mRNA decapping scavenger enzyme (DcpS).[1][2] Its primary mechanism of action is the inhibition of DcpS, which is involved in mRNA metabolism.[1][3] This inhibition can lead to the modulation of downstream targets. For instance, in the context of Spinal Muscular Atrophy (SMA), DcpS inhibition is linked to an increase in Survival Motor Neuron (SMN) protein levels.[1] In glioblastoma (GBM), this compound has been shown to downregulate STAT5B expression.
Q2: What is the recommended starting concentration range for in vitro experiments with this compound?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. For cell-based assays, particularly with glioblastoma cell lines, a starting range of 1 µM to 10 µM is advisable, as IC50 values have been reported to be between 1.8 µM and 6.3 µM. For cell-free enzymatic assays targeting DcpS, the effective concentration is much lower, with reported IC50 values in the nanomolar range (e.g., 4.2 nM). It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it to the desired final concentration in your cell culture medium. It is crucial to use fresh, anhydrous DMSO to ensure maximum solubility. Stock solutions should be stored at -20°C or -80°C to maintain stability.
Q4: What are the potential off-target effects of this compound?
A4: this compound was specifically selected as a lead clinical candidate due to its reduced off-target liabilities compared to other similar derivatives. However, as with any small molecule inhibitor, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. It is good practice to include appropriate controls in your experiments to monitor for unexpected cellular responses.
Q5: How long should I treat my cells with this compound?
A5: The optimal treatment duration will vary depending on the biological question and the cell line's doubling time. For cell viability and proliferation assays, incubation times of 48 to 72 hours are commonly used. For colony formation assays, a longer treatment period of up to 14 days may be necessary. It is recommended to perform a time-course experiment to determine the ideal exposure time for your specific endpoint.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound Precipitation in Culture Medium | - this compound concentration exceeds its solubility limit in the aqueous medium.- The final DMSO concentration is too high, causing cellular stress or toxicity. | - Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to maintain cell health and compound solubility.- Prepare intermediate dilutions of your this compound stock in culture medium before adding to the final cell culture plate.- Gently vortex the diluted compound in the medium before adding it to the cells. |
| High Variability Between Replicates | - Inconsistent cell seeding density.- Uneven distribution of the compound in the wells.- "Edge effect" in multi-well plates. | - Ensure a homogenous single-cell suspension before seeding.- Mix the plate gently by swirling after adding the compound to ensure even distribution.- To minimize edge effects, avoid using the outermost wells of the plate for experimental conditions. Instead, fill them with sterile PBS or medium to maintain humidity. |
| No Observable Effect at Expected Concentrations | - The chosen cell line may be resistant to this compound.- The incubation time is too short for the desired effect to manifest.- The compound has degraded due to improper storage. | - Test a broader range of concentrations, including higher doses.- Increase the incubation time and perform a time-course experiment.- Verify the activity of your this compound stock in a sensitive positive control cell line or a cell-free DcpS activity assay.- Always use freshly prepared dilutions from a properly stored stock. |
| Excessive Cell Death Even at Low Concentrations | - The cell line is highly sensitive to this compound.- The solvent (DMSO) concentration is toxic to the cells. | - Perform a dose-response experiment starting from a much lower concentration range (e.g., nanomolar).- Reduce the incubation time.- Ensure the final DMSO concentration is at a non-toxic level for your specific cell line by running a vehicle control with varying DMSO concentrations. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro studies.
Table 1: IC50 Values for this compound
| Assay Type | Target/Cell Line | Reported IC50 |
| Cell-Free Enzymatic Assay | DcpS Enzyme | 4.2 nM |
| Cell Viability (CCK-8) | Glioblastoma Cell Lines | 1.8 µM - 6.3 µM |
Experimental Protocols
Protocol 1: Determining IC50 using a CCK-8 Cell Viability Assay
This protocol is adapted from studies on glioblastoma cell lines.
-
Cell Seeding:
-
Harvest and count cells, then resuspend them in fresh culture medium to the desired density.
-
Seed 5,000-10,000 cells per well in a 96-well plate.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X concentrated serial dilution of this compound in culture medium from your DMSO stock. A typical concentration range to test would be 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the old medium from the wells and add 100 µL of the 2X this compound dilutions or vehicle control to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to calculate the IC50 value.
-
Protocol 2: Colony Formation Assay
This protocol assesses the long-term effect of this compound on cell proliferation and survival.
-
Cell Seeding:
-
Prepare a single-cell suspension and seed 500 cells per well in 6-well plates.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound (e.g., based on the previously determined IC50). Include a vehicle control.
-
-
Incubation and Maintenance:
-
Incubate the plates for 10-14 days.
-
Replace the medium containing the fresh compound or vehicle every 3-4 days.
-
-
Staining and Quantification:
-
After the incubation period, wash the wells with PBS.
-
Fix the colonies with 4% paraformaldehyde or methanol (B129727) for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of visible colonies (typically >50 cells) in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the vehicle control.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound in SMA and GBM.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for in vitro experiments.
References
Technical Support Center: Optimizing Oral Bioavailability of Rg3039 in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on administering Rg3039 in animal studies. While this compound has been demonstrated to be orally bioavailable and brain-penetrant in preclinical models, this guide offers troubleshooting advice and frequently asked questions (FAQs) to address potential challenges and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Is this compound considered to have poor oral bioavailability?
A1: Contrary to some expectations, published preclinical studies describe this compound as an orally bioavailable and brain-penetrant compound.[1][2][3] It has been used successfully in multiple mouse models of Spinal Muscular Atrophy (SMA) with significant therapeutic effects observed following oral administration.[1][2]
Q2: What is the mechanism of action of this compound?
A2: this compound is an inhibitor of the mRNA decapping enzyme, DcpS. In the context of SMA, it has been shown to increase the levels of the full-length survival motor neuron (SMN) protein, which is deficient in this disease.
Q3: What are the reported pharmacokinetic parameters of this compound in mice?
A3: Pharmacokinetic studies in mice have shown that this compound has a long half-life in brain tissue. High brain-to-plasma ratios have been observed, indicating good penetration of the central nervous system (CNS). For detailed quantitative data, please refer to the tables below.
Q4: What formulations of this compound have been used in animal studies?
A4: For neonatal mouse studies, this compound has been dissolved in water. In adult mouse pharmacokinetic studies, it has been administered as a suspension in 0.5% hydroxypropylmethylcellulose (B13716658) (HPMC) with 0.1% Tween 80 in water.
Troubleshooting Guide
This guide addresses potential issues that may lead to lower-than-expected exposure or efficacy of this compound in your animal studies.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or variable plasma concentrations of this compound | Improper formulation or administration. | - Ensure this compound is fully dissolved or homogeneously suspended in the vehicle. For adult mice, the recommended vehicle is 0.5% HPMC with 0.1% Tween 80 in water. - For oral gavage, ensure accurate dosing volume based on the most recent body weight and proper technique to avoid accidental administration into the lungs. |
| Differences in mouse strain, age, or sex. | - Be aware that pharmacokinetic parameters can vary between different strains and ages of mice. Neonatal mice may have different absorption and metabolism profiles compared to adults. - Report the specific strain, age, and sex of the animals used in your study to aid in cross-study comparisons. | |
| Suboptimal therapeutic effect despite adequate dosing | Timing of administration in relation to disease progression. | - Studies in SMA mouse models have shown that the timing of the first dose is critical. Early intervention has been shown to provide a significantly greater survival benefit. - Consider the therapeutic window for your specific disease model. |
| Insufficient target engagement. | - this compound is an inhibitor of the DcpS enzyme. You can measure the extent of DcpS inhibition in tissue homogenates (e.g., brain) as a pharmacodynamic marker of target engagement. | |
| Unexpected toxicity or side effects | Off-target effects or vehicle-related issues. | - While a Phase I clinical trial in healthy volunteers indicated good safety results, high doses in preclinical models could lead to off-target effects. - Ensure the vehicle is well-tolerated by the animals at the administered volume. Run a vehicle-only control group to assess for any vehicle-related toxicity. |
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of this compound in mice as reported in the literature.
Table 1: Pharmacokinetic Parameters of this compound in 2B/- SMA Mice
| Dose | Cmax (ng/mL or ng/g) | Tmax (h) | AUC (ng·h/mL or ng·h/g) | Half-life (h) | Brain/Plasma Ratio (AUC) |
| 2.5 mg/kg | |||||
| Plasma | 29 | 2 | 446 | 13 | 9.3 |
| Brain | 270 | 8 | 10,700 | 31 | |
| 20 mg/kg | |||||
| Plasma | 267 | 4 | 5,550 | 17 | 31 |
| Brain | 4,200 | 8 | 171,000 | 40 |
Table 2: this compound Tissue Distribution in Wild-Type Mice (10 mg/kg)
| Tissue | Concentration (ng/g or ng/mL) |
| Brain | ~400 |
| Spinal Cord | ~350 |
| Muscle | ~300 |
| Liver | ~1200 |
| Plasma | ~50 |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Administration in Adult Mice
-
Preparation of Vehicle:
-
Prepare a 0.5% (w/v) solution of hydroxypropylmethylcellulose (HPMC) in purified water.
-
Add Tween 80 to a final concentration of 0.1% (v/v).
-
Stir until a clear and homogeneous solution is formed.
-
-
Preparation of this compound Suspension:
-
Weigh the required amount of this compound powder.
-
Add a small amount of the vehicle to the powder to form a paste.
-
Gradually add the remaining vehicle while stirring or vortexing to create a uniform suspension.
-
Ensure the suspension is continuously stirred during dosing to maintain homogeneity.
-
Protocol 2: Pharmacokinetic Study Workflow
The following diagram illustrates a typical workflow for a pharmacokinetic study of this compound in mice.
Caption: Workflow for a typical pharmacokinetic study.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the proposed mechanism of action for this compound in the context of Spinal Muscular Atrophy.
Caption: Proposed mechanism of action for this compound.
References
- 1. The DcpS inhibitor this compound improves survival, function and motor unit pathologies in two SMA mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The DcpS inhibitor this compound improves survival, function and motor unit pathologies in two SMA mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Navigating Inconsistent Results with Rg3039: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting experiments involving the DcpS inhibitor, Rg3039. The following information, presented in a question-and-answer format, addresses common issues and inconsistencies observed during preclinical and clinical investigations of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing potent DcpS inhibition in our cellular assays, but we are not seeing a corresponding significant increase in full-length SMN protein levels. Is this a known issue?
Yes, this is a well-documented and critical observation for this compound. While the compound is a potent inhibitor of the DcpS enzyme, the downstream effect on Survival Motor Neuron (SMN) protein expression has been inconsistent and modest at best.
Troubleshooting Steps:
-
Confirm DcpS Inhibition: First, ensure that your assay is accurately measuring DcpS inhibition. A direct enzymatic assay using a radiolabeled cap analog substrate is the gold standard.
-
Assess SMN Transcript Levels: Measure both full-length (FL-SMN) and exon 7-skipped (Δ7-SMN) SMN2 transcript levels using RT-qPCR. Some studies in mouse models have shown a modest increase (around 30-40%) in full-length SMN transcripts, which did not translate to a detectable increase in SMN protein.[1]
-
Evaluate Nuclear SMN Localization: In some preclinical models, this compound treatment led to an increase in the number of nuclear structures called "gems" (Gemini of Cajal bodies), which are indicative of SMN localization, even without a significant change in total SMN protein.[2] Consider immunofluorescence staining for SMN to assess changes in its subcellular distribution.
-
Cell Line Variability: The response to SMN2-splicing modulators can be cell-line specific. If possible, test the compound in multiple patient-derived fibroblast cell lines to assess for variable responses.
Key Consideration: The most significant inconsistency with this compound was observed in human clinical trials. A Phase 1b trial in healthy volunteers showed that while this compound effectively inhibited DcpS in the blood, there was no corresponding change in SMN protein levels.[3] This ultimately led to the discontinuation of its development for Spinal Muscular Atrophy (SMA).
Q2: We are seeing significant improvements in phenotype and survival in our SMA mouse models treated with this compound, even with only modest effects on SMN levels. What could explain this?
This observation from preclinical studies is a key point of discussion for this compound. The beneficial effects in animal models appear to be more robust than what would be expected from the modest increase in SMN transcripts alone. This suggests several possibilities:
-
SMN-Independent Effects: this compound's therapeutic benefits in mice may be partially independent of SMN protein upregulation.[1] DcpS is an RNA decapping enzyme with a role in mRNA metabolism, and its inhibition could have broader effects on other cellular pathways that are beneficial in the context of SMA.[1]
-
Tissue-Specific Effects: The modest increases in SMN may be more impactful in specific, critical cell types like motor neurons. The observed increase in nuclear "gems" in motor neurons of treated mice supports this hypothesis.
-
Species-Specific Differences: There may be fundamental differences in the downstream consequences of DcpS inhibition between mice and humans. This could be due to differences in metabolism, off-target effects, or the regulation of the SMN gene itself.
Q3: What are the recommended starting doses for in vivo studies with this compound in mouse models of SMA?
Dosing in preclinical studies has varied depending on the specific mouse model and the endpoint being measured. The following table summarizes effective doses from published studies.
| Mouse Model | Dosing Regimen | Key Outcomes |
| 2B/- SMA Mice | 0.25 - 20 mg/kg, daily oral gavage (P4-P20) | Dose-dependent increase in survival, with a median survival of >112 days at 20 mg/kg compared to 18.5 days for vehicle. |
| Taiwanese 5058 Hemi SMA Mice | 20 mg/kg, daily oral gavage | Improved motor function and survival. |
| SMAΔ7 Mice | 3 - 40 mg/kg, daily | 10 mg/kg showed increased weight and survival. 40 mg/kg showed signs of toxicity. |
Note: It is crucial to perform dose-response studies in your specific model to determine the optimal therapeutic window and to monitor for any signs of toxicity, especially at higher doses.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC50 (hDcpS) | 4.2 ± 0.13 nM | |
| IC90 (hDcpS) | 40 nM |
Table 2: In Vivo Efficacy of this compound in 2B/- SMA Mice
| Dose (mg/kg) | Median Lifespan (days) |
| Vehicle | 18.5 |
| 0.25 | 20 |
| 0.5 | 22 |
| 2.5 | 123 |
| 10 | 134 |
| 20 | 112 |
Data from Gogliotti et al., 2013.
Experimental Protocols
Protocol 1: In Vivo Dosing of this compound in Neonatal SMA Mouse Models
This protocol is a generalized procedure based on published studies.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% hydroxypropylmethylcellulose (B13716658) (HPMC) in water)
-
Oral gavage needles appropriate for neonatal mice
-
Scale for weighing mice and compound
-
Vortexer and/or sonicator
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the mice.
-
Prepare the vehicle solution.
-
Suspend the this compound powder in the vehicle. Vortex and/or sonicate to ensure a uniform suspension. Prepare fresh daily.
-
-
Dosing:
-
Weigh each pup daily to accurately calculate the dose volume.
-
Administer the this compound suspension via oral gavage. The volume will be small, typically in the microliter range for neonatal pups.
-
Administer once daily, starting at postnatal day 4 (P4) and continuing for the duration of the experiment (e.g., until P20 or a humane endpoint).
-
-
Monitoring:
-
Monitor the pups daily for body weight, survival, and any signs of toxicity (e.g., impaired weight gain, lethargy).
-
Perform motor function tests at regular intervals as required by the experimental design.
-
Protocol 2: Assessment of SMN Nuclear Gems in Motor Neurons
This protocol outlines the general steps for immunofluorescence analysis of SMN localization.
Materials:
-
Spinal cord tissue from treated and control mice
-
Fixative (e.g., 4% paraformaldehyde)
-
Sucrose solutions for cryoprotection
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Primary antibodies: anti-SMN and anti-Choline Acetyltransferase (ChAT) (for motor neuron identification)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Preparation:
-
Perfuse mice and dissect the spinal cord.
-
Fix the tissue in 4% paraformaldehyde.
-
Cryoprotect the tissue by incubating in increasing concentrations of sucrose.
-
Embed the tissue in OCT and freeze.
-
-
Immunofluorescence Staining:
-
Cut spinal cord sections using a cryostat.
-
Permeabilize and block the sections.
-
Incubate with primary antibodies (anti-SMN and anti-ChAT) overnight.
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies.
-
Counterstain with DAPI.
-
-
Imaging and Analysis:
-
Mount the sections and image using a fluorescence microscope.
-
Identify motor neurons by ChAT staining.
-
Quantify the number of SMN-positive gems within the nuclei of motor neurons.
-
Compare the number of gems per motor neuron and the percentage of motor neurons with gems between treatment groups.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a general experimental workflow for its evaluation.
Caption: Proposed mechanism of this compound action.
Caption: General experimental workflow.
References
Rg3039 degradation pathways and storage recommendations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of Rg3039.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound powder?
A1: For long-term storage, solid this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.
Q2: How should I store this compound in solution?
A2: this compound solutions can be stored at -80°C for up to 2 years or at -20°C for up to 1 year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solutions into smaller, single-use volumes.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in DMSO. It is sparingly soluble in aqueous solutions.
Q4: What are the potential degradation pathways for this compound?
A4: Based on studies of structurally similar quinazoline (B50416) derivatives, this compound is likely susceptible to degradation under hydrolytic (acidic and alkaline) and photolytic conditions. Degradation is generally not observed under neutral or oxidative conditions.
Q5: How can I tell if my this compound has degraded?
A5: Degradation can be monitored by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). Signs of degradation may include the appearance of new peaks in the chromatogram, a decrease in the peak area of the active pharmaceutical ingredient (API), or changes in the physical appearance of the sample (e.g., color change).
Troubleshooting Guides
Problem: I am seeing unexpected peaks in my HPLC analysis of an aged this compound solution.
-
Possible Cause 1: Hydrolytic Degradation. If the solution was prepared in an acidic or alkaline buffer, or if the pH of the solution has shifted over time, hydrolytic degradation may have occurred. Quinazoline compounds can undergo hydrolysis of the quinazoline ring.
-
Troubleshooting Steps:
-
Confirm the pH of your sample.
-
If possible, analyze a freshly prepared sample as a control.
-
Consider preparing future solutions in a neutral, buffered medium if compatible with your experimental design.
-
Refer to the experimental protocol below to perform a forced degradation study to identify potential degradation products.
-
-
Possible Cause 2: Photodegradation. Exposure to light, especially UV light, can cause degradation of quinazoline-based compounds.
-
Troubleshooting Steps:
-
Ensure that stock solutions and experimental samples are always protected from light by using amber vials or by wrapping containers in aluminum foil.
-
Minimize the exposure of samples to ambient light during preparation and analysis.
-
Problem: I am observing a decrease in the expected concentration of this compound in my stock solution over time.
-
Possible Cause 1: Improper Storage. Storing the solution at a temperature higher than recommended or subjecting it to frequent freeze-thaw cycles can accelerate degradation.
-
Troubleshooting Steps:
-
Review your storage conditions and ensure they align with the recommendations (see Storage Recommendations table below).
-
Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.
-
-
Possible Cause 2: Adsorption to Container Surfaces. Highly lipophilic compounds can sometimes adsorb to plastic surfaces.
-
Troubleshooting Steps:
-
Consider using low-adhesion microcentrifuge tubes or glass vials for storage.
-
Briefly vortex the solution before use to ensure homogeneity.
-
Storage Recommendations
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 2 years |
| -20°C | 1 year |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the degradation pathways of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution in a clear vial to a photostability chamber (with a light intensity of at least 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter) for 24 hours. A control sample should be wrapped in aluminum foil and placed in the same chamber.
-
Thermal Degradation: Place the solid this compound powder in an oven at 60°C for 24 hours. Dissolve the stressed powder in the initial solvent to the stock solution concentration.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2 for a starting point).
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products. The peak purity of the this compound peak should be assessed to ensure it is not co-eluting with any degradants.
Protocol 2: Stability-Indicating HPLC Method for this compound (Starting Point)
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its potential degradation products. Note: This method is based on typical conditions for similar compounds and will require optimization and validation for your specific instrumentation and application.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-31 min: 90-10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Diode Array Detector (DAD) scanning from 200-400 nm. Monitor at the λmax of this compound (to be determined empirically, but likely around 254 nm and 320 nm based on the quinazoline chromophore).
-
Injection Volume: 10 µL.
Method Validation Parameters to Consider:
-
Specificity (peak purity analysis).
-
Linearity.
-
Range.
-
Accuracy.
-
Precision (repeatability and intermediate precision).
-
Limit of Detection (LOD).
-
Limit of Quantitation (LOQ).
-
Robustness.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
Technical Support Center: Determining Rg3039 Cytotoxicity with Cell Viability Assays
Welcome to the technical support center for assessing the cytotoxicity of Rg3039 using common cell viability assays. This guide is designed for researchers, scientists, and drug development professionals to provide clear protocols, troubleshooting advice, and frequently asked questions (FAQs) to ensure accurate and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of the mRNA decapping enzyme scavenger (DCPS).[1][2] By inhibiting DCPS, this compound can modulate the expression of certain transcripts.[3] Mechanistically, in the context of glioblastoma, this compound has been shown to downregulate STAT5B expression, which in turn suppresses cell proliferation, survival, and colony formation.[3][4]
Q2: Which cell viability assay is most appropriate for determining the cytotoxicity of this compound?
A2: The choice of assay depends on your specific experimental needs and cell type. The most common and well-validated assays for cytotoxicity are:
-
MTT Assay: A colorimetric assay that measures metabolic activity as an indicator of cell viability. It is an endpoint assay.
-
MTS Assay: Similar to the MTT assay, but the formazan (B1609692) product is soluble in culture medium, eliminating a solubilization step and making it more convenient.
-
LDH Release Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cell membranes, providing a direct measure of cytotoxicity.
For a comprehensive analysis, it is often recommended to use a combination of assays that measure different cellular parameters, such as a metabolic assay (MTT or MTS) and a membrane integrity assay (LDH).
Q3: How do I select the optimal cell seeding density for my cytotoxicity experiment?
A3: Optimal cell seeding density is crucial for reliable results and should be determined empirically for each cell line and assay type. A cell titration experiment is recommended. Low cell density may result in a signal that is too low to be detected accurately, while high cell density can lead to nutrient depletion and signal saturation.
Q4: My replicate wells show high variability. What are the common causes and solutions?
A4: High variability can be caused by several factors:
-
Inconsistent Cell Seeding: Ensure your cells are in a single-cell suspension before plating and are evenly distributed across the wells.
-
Pipetting Errors: Use calibrated pipettes and be consistent with your technique.
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation. To mitigate this, you can avoid using the outer wells or fill them with sterile PBS or media.
Q5: I am observing a low signal or no color/luminescence change in my assay. What could be the issue?
A5: A low or absent signal can stem from several issues:
-
Insufficient Viable Cells: The number of viable cells may be too low to generate a detectable signal.
-
Reagent Problems: Ensure your reagents are properly prepared, stored, and not expired. The MTT solution, for instance, should be a clear yellow color.
-
Incorrect Incubation Times: Ensure you are incubating the cells with the reagent for the recommended duration (typically 1-4 hours for MTT/MTS).
-
Incomplete Solubilization (MTT assay): For the MTT assay, ensure the formazan crystals are completely dissolved before reading the absorbance.
Troubleshooting Guides
MTT/MTS Assay Troubleshooting
| Problem | Possible Cause | Solution |
| High Background Absorbance | Phenol (B47542) red in the culture medium can interfere with colorimetric readings. | Use phenol red-free medium during the assay incubation step. |
| Contamination (bacterial or yeast) can reduce the tetrazolium salt. | Regularly check cell cultures for contamination. | |
| The test compound (this compound) may interfere with the assay. | Run a cell-free control with the compound and assay reagents to check for direct chemical reactions. | |
| Low Absorbance Values | Cell seeding density is too low. | Optimize cell number by performing a cell titration experiment. |
| Insufficient incubation with the MTT/MTS reagent. | Increase the incubation time to allow for sufficient formazan formation (typically 1-4 hours). | |
| Incomplete solubilization of formazan crystals (MTT assay). | Ensure thorough mixing and complete dissolution of the purple crystals before reading. Use an appropriate solubilization solution like DMSO. |
LDH Release Assay Troubleshooting
| Problem | Possible Cause | Solution |
| High Spontaneous LDH Release in Control Wells | Cells were handled too aggressively during seeding or media changes, causing membrane damage. | Handle cells gently and avoid forceful pipetting. |
| Cell density is too high, leading to cell death. | Optimize cell seeding density. | |
| Serum in the medium contains LDH. | Use a serum-free or low-serum medium for the assay, ensuring it doesn't induce cell death. | |
| Low LDH Release in Treated Wells Despite Visible Cell Death | The mechanism of cell death may not involve immediate membrane rupture (e.g., apoptosis). | Consider using an assay that measures markers of apoptosis, such as caspase activity, in conjunction with the LDH assay. |
| The half-life of LDH in the medium is approximately 9 hours; LDH may have degraded if the supernatant was collected too late. | Collect supernatant at appropriate time points based on the expected kinetics of cell death. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria.
Materials:
-
Cells of interest
-
This compound stock solution
-
96-well flat-bottom plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
Cells of interest
-
This compound stock solution
-
96-well flat-bottom plates
-
Complete culture medium (preferably low in serum)
-
LDH cytotoxicity assay kit (containing LDH reaction mixture, stop solution, and lysis buffer)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Prepare the following controls in triplicate:
-
Spontaneous LDH Release: Cells treated with vehicle only.
-
Maximum LDH Release: Cells treated with the lysis buffer provided in the kit (typically 45 minutes before supernatant collection).
-
Background Control: Medium only (no cells).
-
-
Supernatant Collection: After the treatment incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant, following the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually up to 30 minutes), protected from light.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically around 490 nm) with a reference wavelength of 680 nm.
-
Calculation of Cytotoxicity: % Cytotoxicity = [ (Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity) ] x 100
Data Presentation
Table 1: Example Cell Seeding Density Optimization
| Cell Line | Assay Type | Seeding Density (cells/well) | Result | Recommendation |
| HeLa | MTT | 2,000 | Low signal-to-noise ratio | Increase seeding density |
| HeLa | MTT | 10,000 | Optimal signal, linear range | Use 10,000 cells/well |
| HeLa | MTT | 50,000 | Signal saturation | Decrease seeding density |
| A549 | LDH | 5,000 | High spontaneous release | Increase seeding density |
| A549 | LDH | 20,000 | Low spontaneous release, good dynamic range | Use 20,000 cells/well |
Table 2: Example this compound Cytotoxicity Data (48-hour treatment)
| This compound Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0 (Vehicle Control) | 100 ± 4.5 | 2.1 ± 0.8 |
| 1 | 95.2 ± 5.1 | 5.3 ± 1.2 |
| 10 | 78.6 ± 6.2 | 22.4 ± 3.5 |
| 50 | 51.3 ± 4.8 | 48.9 ± 4.1 |
| 100 | 22.7 ± 3.9 | 75.8 ± 5.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Caption: Experimental workflow for determining this compound cytotoxicity.
Caption: Postulated signaling pathway of this compound cytotoxicity.
References
- 1. The DcpS inhibitor this compound improves survival, function and motor unit pathologies in two SMA mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of the mRNA decapping enzyme scavenger (DCPS) inhibitor this compound on glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the mRNA decapping enzyme scavenger (DCPS) inhibitor this compound on glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Showdown: RG3039 and Nusinersen in Spinal Muscular Atrophy Mouse Models
An objective comparison of two distinct therapeutic strategies for Spinal Muscular Atrophy (SMA), RG3039 and nusinersen (B3181795), reveals significant efficacy in preclinical mouse models. While both agents aim to increase the functional levels of the Survival Motor Neuron (SMN) protein, they employ fundamentally different mechanisms of action, routes of administration, and have been evaluated in various SMA mouse models, yielding a range of survival and motor function improvements.
Spinal Muscular Atrophy is a debilitating neurodegenerative disease characterized by the loss of motor neurons in the spinal cord, leading to progressive muscle weakness and atrophy. The root cause of SMA is a deficiency in the SMN protein. While the SMN1 gene is deleted or mutated in individuals with SMA, a nearly identical gene, SMN2, can produce a small amount of functional SMN protein. Therapeutic strategies have therefore focused on modulating SMN2 to increase the production of full-length, functional SMN protein. This guide provides a comparative overview of the preclinical efficacy of two such therapies: this compound, a small molecule inhibitor of the DcpS enzyme, and nusinersen, an antisense oligonucleotide that modifies SMN2 splicing.
Mechanism of Action: A Tale of Two Pathways
This compound and nusinersen operate through distinct molecular pathways to achieve the common goal of elevating functional SMN protein levels.
This compound , an orally bioavailable small molecule, functions by inhibiting the scavenger decapping enzyme, DcpS.[1][2] While the precise link between DcpS inhibition and increased SMN expression is still under investigation, it is proposed to modulate RNA metabolism in a way that ultimately leads to increased SMN protein levels.[3] One hypothesis is that inhibiting DcpS leads to an accumulation of capped RNA fragments that can influence the transcription or translation of the SMN2 gene.
Nusinersen , on the other hand, is an antisense oligonucleotide (ASO) that directly targets the pre-messenger RNA (pre-mRNA) of the SMN2 gene.[4][5] A single nucleotide difference in exon 7 of SMN2 compared to SMN1 results in the exclusion of exon 7 in the majority of SMN2 transcripts, leading to a truncated and non-functional SMN protein. Nusinersen binds to a specific site on the SMN2 pre-mRNA, preventing the binding of splicing inhibitor proteins and thereby promoting the inclusion of exon 7. This corrected splicing results in the production of full-length, functional SMN protein.
References
RG3039 Efficacy in Spinal Muscular Atrophy: A Comparative Analysis in SMN-Restored and Non-Restored Models
For Immediate Release
This guide provides a comparative analysis of the efficacy of RG3039, a small molecule inhibitor of the mRNA decapping enzyme DcpS, in preclinical models of Spinal Muscular Atrophy (SMA). The data presented herein contrasts the therapeutic benefits of this compound in a standard SMA mouse model with a model where Survival Motor Neuron (SMN) protein levels have been genetically restored specifically in motor neurons. This comparison aims to elucidate the systemic versus motor neuron-specific effects of this compound and its potential as a standalone or combination therapy for SMA.
Executive Summary
Spinal Muscular Atrophy is a debilitating neuromuscular disorder characterized by the loss of motor neurons due to insufficient levels of the SMN protein. This compound has emerged as a promising therapeutic candidate that functions by inhibiting the DcpS enzyme, which in turn is thought to increase SMN protein levels.[1][2][3][4] Preclinical studies have demonstrated that this compound administration leads to significant improvements in survival and motor function in mouse models of severe SMA.[1] Notably, this compound has also been shown to enhance the survival of conditional SMA mice where SMN has been genetically restored in motor neurons, suggesting that its therapeutic benefits may extend beyond motor neurons and could be additive to SMN-restoring therapies.
Comparative Efficacy Data
The following tables summarize the key quantitative data from studies evaluating this compound in different SMA mouse models.
Table 1: Survival Analysis of this compound in a Severe SMA Mouse Model (2B/-)
| Treatment Group | Median Survival (Days) | % Increase in Lifespan |
| Vehicle | 18.5 | - |
| This compound (0.25 mg/kg) | 20 | 8.1% |
| This compound (0.5 mg/kg) | 22 | 18.9% |
| This compound (2.5 mg/kg) | 123 | 564.9% |
| This compound (10 mg/kg) | 134 | 624.3% |
| This compound (20 mg/kg) | >112 | >505.4% |
Data adapted from a study on 2B/- SMA mice, demonstrating a dose-dependent increase in survival with this compound treatment initiated at postnatal day 4.
Table 2: Efficacy of this compound in SMA Mice with Genetically Restored SMN in Motor Neurons (ChATCre+ SmnRes)
| Treatment Group | Outcome |
| Vehicle | Shorter Lifespan |
| This compound | Enhanced Survival |
This study highlights that this compound provides an additional survival benefit even when SMN levels are restored in motor neurons, indicating that the drug may have beneficial effects on other cell types.
Mechanism of Action and Signaling Pathway
This compound is a C5-substituted quinazoline (B50416) that acts as a potent inhibitor of the mRNA decapping scavenger enzyme, DcpS. The inhibition of DcpS is believed to increase the levels of full-length SMN protein by modulating SMN2 gene expression. While the precise downstream signaling cascade is a subject of ongoing research, the primary mechanism involves the modulation of RNA metabolism.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are summaries of the key experimental methodologies used in the cited studies.
1. Animal Models:
-
Severe SMA Model: Taiwanese 5058 Hemi and 2B/- SMA mice were utilized. These models exhibit a severe SMA phenotype with a short lifespan.
-
SMN-Restored Model: Conditional SMA mice (ChATCre+ SmnRes) were used, in which SMN expression was selectively restored in motor neurons.
2. Drug Administration:
-
This compound was administered orally (po) via gavage.
-
Dosing was initiated at postnatal day 4 (P4) and continued daily.
-
A range of doses from 0.25 mg/kg to 20 mg/kg were evaluated to determine the minimum effective dose.
-
The vehicle control consisted of 0.5% hydroxypropylmethylcellulose (B13716658) (HPMC) and 0.1% Tween 80 in water.
3. Efficacy Assessment:
-
Survival: Monitored daily and plotted using Kaplan-Meier survival curves.
-
Motor Function: Assessed using various behavioral tests.
-
Biomarker Analysis: SMN protein levels were indirectly measured by quantifying the number of nuclear structures called gems (Gemini of Cajal bodies) in motor neurons. This compound treatment was shown to significantly increase the average number of gems per cell.
4. DcpS Inhibition Assay:
-
The inhibitory activity of this compound on the DcpS enzyme was measured both in vitro and ex vivo.
-
The IC50 value, the concentration of the drug that inhibits 50% of the enzyme activity, was determined to be 4.2 ± 0.13 nM.
Experimental Workflow
The diagram below illustrates the general workflow for evaluating the efficacy of this compound in the comparative mouse models.
Caption: Comparative experimental workflow.
Conclusion
The available data strongly supports the efficacy of this compound in improving key pathological features of Spinal Muscular Atrophy in preclinical models. The compound demonstrates a robust, dose-dependent increase in the survival of a severe SMA mouse model. Furthermore, the enhanced survival observed in mice with genetically restored SMN in motor neurons suggests that this compound exerts beneficial effects that are not limited to motor neurons. This finding is significant as it indicates that systemically delivered this compound could act additively or synergistically with SMN-restoring therapies that are delivered directly to the central nervous system, such as antisense oligonucleotides or gene therapy. These results underscore the potential of this compound as a multifaceted therapeutic strategy for SMA.
References
- 1. The DcpS inhibitor this compound improves survival, function and motor unit pathologies in two SMA mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The DcpS inhibitor this compound improves survival, function and motor unit pathologies in two SMA mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The DcpS inhibitor this compound improves motor function in SMA mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fiercebiotech.com [fiercebiotech.com]
A Comparative Guide to In Vitro DcpS Inhibition: Exploring Alternatives to RG3039
For Researchers, Scientists, and Drug Development Professionals
The scavenger decapping enzyme (DcpS) has emerged as a compelling therapeutic target for a range of diseases, most notably Spinal Muscular Atrophy (SMA). RG3039, a potent DcpS inhibitor, has been a cornerstone in these investigations. However, the exploration of alternative inhibitors is crucial for expanding our understanding of DcpS biology and developing novel therapeutic strategies. This guide provides a comparative analysis of this compound and its alternatives for in vitro studies, supported by quantitative data, detailed experimental protocols, and a visualization of the DcpS signaling pathway.
Quantitative Comparison of DcpS Inhibitors
The following table summarizes the in vitro potency of this compound and alternative DcpS inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of these compounds in enzymatic assays.
| Compound | Chemical Class | Target | IC50 (nM) | Reference |
| This compound | C5-substituted 2,4-diaminoquinazoline | Human DcpS | 3.4 - 4.2 | [1][2] |
| 0.069 | [3] | |||
| PF-DcpSi (compound 24) | Modified 2,4-diaminoquinazoline | Human DcpS | 0.11 | [4] |
| D156844 | C5-substituted 2,4-diaminoquinazoline | DcpS | Potency comparable to this compound | [5] |
Note on this compound IC50 Variability: The reported IC50 for this compound shows some variation across different studies, which may be attributed to differences in experimental conditions, assay formats, and reagent preparations. Researchers should consider these factors when comparing data.
DcpS Signaling Pathway and Inhibition
DcpS plays a critical role in the 3' to 5' mRNA decay pathway. Its primary function is to hydrolyze the 7-methylguanosine (B147621) (m7G) cap from short mRNA fragments generated by the exosome complex. This process is essential for recycling cap structures and preventing the accumulation of capped oligonucleotides that could inhibit other cellular processes. DcpS inhibitors, such as this compound and its analogues, block this catalytic activity.
References
- 1. mRNA-Decapping Associated DcpS Enzyme Controls Critical Steps of Neuronal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DcpS scavenger decapping enzyme can modulate pre-mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent antimalarials with development potential identified by structure-guided computational optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PF-DcpSi | DcpS inhibitor | Probechem Biochemicals [probechem.com]
- 5. The effect of the DcpS inhibitor D156844 on the protective action of follistatin in mice with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Rg3039's Anti-Tumor Efficacy in Patient-Derived Glioblastoma Organoids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor effects of Rg3039 in patient-derived glioblastoma organoids (PDOs) against the standard-of-care chemotherapy, Temozolomide (TMZ), and a targeted STAT5B inhibitor. The data presented is based on available preclinical research to inform further investigation and drug development strategies in glioblastoma multiforme (GBM).
Executive Summary
This compound, an inhibitor of the mRNA decapping enzyme scavenger (DCPS), has demonstrated significant anti-tumor activity in preclinical models of glioblastoma, including patient-derived organoids.[1] Its mechanism of action involves the downregulation of Signal Transducer and Activator of Transcription 5B (STAT5B), a key protein implicated in GBM cell proliferation, survival, and colony formation.[1] This guide compares the efficacy of this compound with Temozolomide, the cornerstone of current GBM chemotherapy, and explores the potential of directly targeting the STAT5B pathway. Patient-derived organoids serve as a crucial ex vivo platform for this evaluation, as they preserve the unique genetic and phenotypic heterogeneity of individual tumors.
Comparative Analysis of Anti-Tumor Efficacy in Glioblastoma Patient-Derived Organoids
The following tables summarize the available quantitative data on the efficacy of this compound, Temozolomide, and a STAT5B inhibitor in glioblastoma patient-derived organoids and related models. It is important to note that direct head-to-head comparative studies are limited, and data has been aggregated from various sources.
Table 1: Drug Efficacy in Patient-Derived Glioblastoma Models
| Compound | Drug Class | Model System | Efficacy Metric | Result | Citation(s) |
| This compound | DCPS Inhibitor | Patient-Derived Organoids | Anti-tumor Activity | Robust anti-GBM activities | [1] |
| Temozolomide (TMZ) | Alkylating Agent | Patient-Derived Organoids (MGMT-unmethylated) | Cell Viability | Minimal response at human equivalent dosage (30 µM) | [2] |
| Temozolomide (TMZ) | Alkylating Agent | Patient-Derived Organoids (MGMT-methylated) | Cell Viability | Significant decrease in cell viability at 30 µM | [2] |
| STAT5B Inhibitor (generic) | STAT5B Inhibitor | Murine Glioblastoma Stem Cells | Apoptosis & Proliferation | Induced apoptosis and suppressed proliferation |
Note: Specific IC50 values for this compound in glioblastoma PDOs are not publicly available in the reviewed literature. The efficacy of Temozolomide is highly dependent on the methylation status of the O6-methylguanine-DNA methyltransferase (MGMT) promoter.
Mechanism of Action and Signaling Pathways
This compound's Impact on the DCPS-STAT5B Axis
This compound exerts its anti-tumor effects by inhibiting the DCPS enzyme. This inhibition leads to the downstream downregulation of STAT5B expression. STAT5B is a transcription factor that, when activated, promotes the expression of genes involved in cell cycle progression and survival. By reducing STAT5B levels, this compound effectively hinders these pro-tumorigenic processes.
Standard Chemotherapy: Temozolomide
Temozolomide is an alkylating agent that damages DNA in tumor cells, leading to apoptosis. Its effectiveness is significantly influenced by the expression of the DNA repair enzyme MGMT. In tumors with a methylated MGMT promoter, the gene is silenced, leading to lower levels of the enzyme and increased sensitivity to TMZ.
Targeting the STAT5B Pathway
Direct inhibition of STAT5B represents a targeted therapeutic strategy. Several small molecule inhibitors are being investigated for their potential to block the pro-survival signaling mediated by STAT5B in glioblastoma.
Experimental Protocols
1. Patient-Derived Glioblastoma Organoid (GBO) Culture
This protocol is adapted from established methods for generating GBOs that recapitulate the characteristics of the primary tumor.
-
Tissue Acquisition and Processing: Freshly resected glioblastoma tissue is obtained with informed consent. The tissue is minced into small fragments (~1 mm³) under sterile conditions.
-
Organoid Formation: Tissue fragments are cultured in a specialized GBO medium on an orbital shaker to promote the formation of round organoids and facilitate nutrient and oxygen diffusion. Organoids typically form within 1-2 weeks.
-
Maintenance: GBOs are propagated by periodically cutting them into smaller pieces to prevent the formation of a necrotic core. The culture medium is refreshed regularly.
2. Drug Treatment and Viability Assessment
-
Drug Preparation: this compound, Temozolomide, and STAT5B inhibitors are dissolved in appropriate solvents to create stock solutions, which are then diluted to the desired concentrations in the GBO culture medium.
-
Treatment: Established GBOs are treated with varying concentrations of the drugs for a specified duration (e.g., 5 days). The medium containing the drug is refreshed every 24 hours.
-
Cell Viability Assay (e.g., CellTiter-Glo® 3D):
-
Following treatment, GBOs are dissociated into single cells using an enzymatic solution (e.g., TrypLE).
-
A known number of cells (e.g., 20,000-50,000) are plated in a 96-well plate.
-
A reagent that measures ATP levels, such as CellTiter-Glo® 3D, is added to the wells.
-
Luminescence, which is proportional to the number of viable cells, is measured using a plate reader.
-
Cell viability is calculated relative to untreated control organoids.
-
3. Apoptosis Assay (Flow Cytometry)
-
Cell Preparation: GBOs are dissociated into a single-cell suspension after drug treatment.
-
Staining: Cells are stained with fluorescent markers that identify apoptotic cells (e.g., Annexin V and Propidium Iodide).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.
4. Western Blot Analysis for Protein Expression
-
Protein Extraction: Proteins are extracted from treated and untreated GBOs.
-
Electrophoresis and Transfer: Protein lysates are separated by size using SDS-PAGE and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., STAT5B, cleaved caspase-3) and then with secondary antibodies conjugated to a detection enzyme.
-
Detection: The protein bands are visualized and quantified to determine changes in protein expression levels.
Experimental Workflow
The following diagram illustrates the general workflow for validating the anti-tumor effects of a compound using patient-derived glioblastoma organoids.
References
Evaluating the Synergistic Potential of Rg3039 in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rg3039, a potent and selective inhibitor of the mRNA decapping enzyme scavenger (DCPS), has demonstrated promising preclinical anti-cancer activity, particularly in glioblastoma (GBM).[1][2] Its mechanism of action, which involves the downregulation of STAT5B expression, presents a compelling rationale for exploring synergistic combinations with other cancer therapies to enhance efficacy and overcome resistance.[1][2] This guide provides a comparative framework for evaluating the potential synergistic effects of this compound with existing and emerging cancer treatments. While direct preclinical or clinical data on this compound combination therapies are not yet publicly available, this document outlines hypothetical synergistic strategies based on its mechanism of action and provides detailed experimental protocols to guide future research.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor of DCPS, an enzyme involved in the 5' end mRNA degradation pathway. In cancer cells, particularly GBM, inhibition of DCPS by this compound leads to the downregulation of Signal Transducer and Activator of Transcription 5B (STAT5B), a key signaling protein implicated in tumor cell proliferation, survival, and differentiation.[1] Preclinical studies have shown that this compound exhibits robust anti-GBM activity in cell lines, patient-derived organoids, and orthotopic mouse models. A Phase 1 clinical trial in healthy volunteers indicated that this compound is safe and well-tolerated.
The unique mechanism of this compound, targeting mRNA metabolism to suppress a critical oncogenic pathway, suggests that it may synergize with therapies that operate through different mechanisms, such as DNA damaging agents, targeted therapies, and immunotherapies.
Hypothetical Synergistic Combinations with this compound
Based on the known mechanism of this compound, several classes of anti-cancer agents present strong candidates for synergistic combinations. The following sections outline the rationale for these potential combinations.
This compound and Temozolomide (TMZ) for Glioblastoma
Rationale: Temozolomide is the standard-of-care alkylating agent for GBM. Resistance to TMZ is a major clinical challenge, often mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). While this compound's direct effect on MGMT is unknown, its ability to downregulate STAT5B may sensitize GBM cells to TMZ-induced apoptosis. STAT5 signaling has been implicated in promoting cell survival and counteracting the effects of DNA damage. By inhibiting this pro-survival pathway, this compound could lower the threshold for TMZ-induced cell death. Studies have shown that combining TMZ with other agents can lead to synergistic effects in GBM cells.
This compound and Tyrosine Kinase Inhibitors (TKIs)
Rationale: Constitutive activation of STAT5 is a key driver in several hematological malignancies and is often a downstream effector of oncogenic tyrosine kinases like BCR-ABL and FLT3-ITD. Inhibition of STAT5 has been shown to be a promising strategy to overcome resistance to TKIs. Therefore, this compound, by downregulating STAT5B, could potentially synergize with TKIs such as imatinib (B729) (targeting BCR-ABL) or midostaurin (B1676583) (targeting FLT3-ITD) to enhance their anti-leukemic activity and prevent the emergence of resistance.
This compound and Radiation Therapy
Rationale: Radiation therapy is a cornerstone of treatment for many cancers, including GBM. It induces cancer cell death primarily through the generation of DNA double-strand breaks. Cancer cells, however, can activate survival pathways to repair this damage and continue to proliferate. The STAT5 signaling pathway is known to be involved in promoting cell survival and DNA repair. By inhibiting STAT5B, this compound may compromise the ability of cancer cells to recover from radiation-induced damage, thereby sensitizing them to the effects of radiation. Combining therapies that target DNA repair pathways with radiation has been shown to have synergistic effects.
Experimental Protocols for Evaluating Synergy
To rigorously evaluate the synergistic potential of this compound in combination with other therapies, a series of well-defined in vitro and in vivo experiments are necessary.
In Vitro Synergy Assessment
Objective: To quantify the synergistic, additive, or antagonistic effects of this compound in combination with other anti-cancer agents on cancer cell viability and proliferation.
Methodology: Chou-Talalay Method
The Chou-Talalay method is a widely accepted method for quantifying drug interactions. It is based on the median-effect principle and allows for the calculation of a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Workflow:
-
Cell Culture: Culture the desired cancer cell lines (e.g., U87MG and T98G for GBM, K562 for CML) under standard conditions.
-
Single-Agent Dose-Response: Determine the IC50 (concentration that inhibits 50% of cell growth) for this compound and the combination drug alone. This is typically done using a cell viability assay such as MTT or CellTiter-Glo®.
-
Combination Studies: Treat cells with a range of concentrations of this compound and the other drug, both individually and in combination, at a constant ratio based on their IC50 values.
-
Data Analysis: Use software such as CompuSyn to calculate the CI values for each combination.
Data Presentation: The results should be summarized in a table format, as shown below.
Table 1: In Vitro Synergistic Effects of this compound with Other Cancer Therapies (Hypothetical Data)
| Cancer Type | Cell Line | Combination Agent | This compound IC50 (µM) | Combination Agent IC50 (µM) | Combination Index (CI) at Fa 0.5* | Interpretation |
| Glioblastoma | U87MG | Temozolomide | [Value] | [Value] | [Value] | [Synergy/Additive/Antagonism] |
| Glioblastoma | T98G | Temozolomide | [Value] | [Value] | [Value] | [Synergy/Additive/Antagonism] |
| CML | K562 | Imatinib | [Value] | [Value] | [Value] | [Synergy/Additive/Antagonism] |
*Fa 0.5 represents the fraction of cells affected at 50% inhibition.
In Vivo Synergy Assessment
Objective: To evaluate the synergistic anti-tumor efficacy of this compound in combination with other therapies in animal models.
Methodology: Xenograft or Orthotopic Mouse Models
Experimental Workflow:
-
Animal Model: Establish tumors in immunocompromised mice by subcutaneously injecting or orthotopically implanting cancer cells.
-
Treatment Groups: Once tumors reach a palpable size, randomize mice into the following treatment groups:
-
Vehicle control
-
This compound alone
-
Combination agent alone
-
This compound + combination agent
-
-
Dosing and Administration: Administer drugs at doses determined from single-agent efficacy studies. The dosing schedule should be optimized to maximize potential synergy.
-
Efficacy Endpoints: Monitor tumor growth over time using caliper measurements. At the end of the study, tumors can be excised and weighed. Survival studies can also be performed.
-
Pharmacodynamic Studies: Collect tumor tissue to analyze the expression of key biomarkers, such as phosphorylated STAT5, to confirm target engagement and elucidate the mechanism of synergy.
Data Presentation: Tumor growth inhibition (TGI) should be calculated for each treatment group and presented in a table.
Table 2: In Vivo Efficacy of this compound Combination Therapy in a U87MG Glioblastoma Xenograft Model (Hypothetical Data)
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle | [Value] | - |
| This compound (X mg/kg) | [Value] | [Value] |
| Temozolomide (Y mg/kg) | [Value] | [Value] |
| This compound + Temozolomide | [Value] | [Value] |
Visualizing Pathways and Workflows
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vitro Synergy Assessment
Caption: Workflow for in vitro synergy assessment.
Conclusion
While clinical and preclinical data on the synergistic effects of this compound with other cancer therapies are currently lacking, its unique mechanism of action provides a strong rationale for its investigation in combination regimens. The proposed combinations with temozolomide, tyrosine kinase inhibitors, and radiation therapy are based on the known role of the DCPS/STAT5B axis in cancer cell survival and resistance. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically evaluate these potential synergies. Future studies in this area are warranted and have the potential to unlock new and more effective treatment paradigms for challenging cancers like glioblastoma and various leukemias.
References
Comparative Analysis of Rg3039's Blood-Brain Barrier Penetration
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Rg3039's CNS Penetration with Alternative Small Molecules for Neurological Disorders.
The ability of a therapeutic agent to effectively cross the blood-brain barrier (BBB) is a critical determinant of its efficacy in treating central nervous system (CNS) disorders. This guide provides a comparative analysis of the BBB penetration of this compound, a DcpS inhibitor investigated for Spinal Muscular Atrophy (SMA), with other small molecules developed for similar indications, namely risdiplam (B610492) and branaplam. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key processes to aid in the objective assessment of these compounds.
Comparative Data on Blood-Brain Barrier Penetration
The following table summarizes the available in vivo data on the BBB penetration of this compound and its comparators, risdiplam and branaplam, in preclinical animal models. The key metric for comparison is the brain-to-plasma concentration ratio, which indicates the extent of a compound's distribution into the CNS from systemic circulation.
| Compound | Animal Model | Dosage and Administration | Brain-to-Plasma Ratio (AUC or Cmax) | Key Findings |
| This compound | 2B/- SMA Mice | 2.5 mg/kg, once daily, oral | 9.3 (Cmax ratio) | Demonstrates good brain penetration with significant accumulation in the brain.[1] |
| 2B/- SMA Mice | 20 mg/kg, once daily, oral | 16 (Cmax ratio), 31 (AUC ratio) | High brain exposure is observed, with evidence of brain accumulation.[1] | |
| Risdiplam | Rats | 7.5 mg/kg/day, oral (90 days) | ~0.92 (average) | Total drug levels in the brain are similar to those in plasma.[2] |
| Mice, Rats, Monkeys | Various | ~1 | Total drug levels were similar in plasma, muscle, and brain.[2][3] | |
| Branaplam | BacHD Mice | Not specified | ~1.5 (Cerebellum-to-plasma) | Shows clear distribution to the brain. |
Experimental Protocols
The assessment of a drug's ability to cross the blood-brain barrier relies on robust in vivo and in vitro experimental models. Below are detailed methodologies for key experiments relevant to the data presented.
In Vivo Pharmacokinetic Analysis of BBB Penetration in Rodents
This protocol outlines the general procedure for determining the concentration of a test compound in the brain and plasma of mice or rats to calculate the brain-to-plasma ratio.
1. Animal Dosing and Sample Collection:
-
Compound Administration: The test compound (e.g., this compound, risdiplam, branaplam) is administered to a cohort of rodents, typically via oral gavage or intravenous injection, at a specified dose.
-
Time Points: At predetermined time points following administration, animals are anesthetized.
-
Blood Collection: Blood samples are collected via cardiac puncture or from the retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Brain Tissue Collection: Following blood collection, the animals are euthanized, and the brains are rapidly excised, rinsed in cold saline, blotted dry, and weighed. Brain tissue is then flash-frozen in liquid nitrogen and stored at -80°C.
2. Sample Processing and Analysis:
-
Brain Homogenization: Brain tissue is homogenized in a suitable buffer to create a uniform suspension.
-
Extraction: The test compound is extracted from both plasma and brain homogenate samples using an appropriate organic solvent.
-
Quantification: The concentration of the compound in the extracts is determined using a sensitive analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
3. Data Analysis:
-
The brain-to-plasma concentration ratio is calculated by dividing the concentration of the compound in the brain tissue (ng/g) by its concentration in the plasma (ng/mL) at each time point.
-
Pharmacokinetic parameters such as the area under the curve (AUC) for brain and plasma concentrations are calculated to determine the brain-to-plasma AUC ratio, providing a measure of overall exposure.
In Vitro Transwell Blood-Brain Barrier Permeability Assay
The Transwell assay is a widely used in vitro model to assess the permeability of compounds across a cell monolayer that mimics the BBB.
1. Cell Culture and Model Assembly:
-
Cell Seeding: Brain microvascular endothelial cells (BMECs) are seeded on the apical (upper) side of a porous membrane of a Transwell insert. Often, co-culture models are used where astrocytes and/or pericytes are seeded on the basolateral (lower) side of the membrane or in the bottom of the well to better mimic the in vivo neurovascular unit.
-
Barrier Formation: The cells are cultured for several days to allow for the formation of a confluent monolayer with tight junctions, which are characteristic of the BBB.
2. Barrier Integrity Measurement:
-
Transendothelial Electrical Resistance (TEER): The integrity of the cell monolayer is assessed by measuring the TEER using a voltmeter. A high TEER value is indicative of a tight barrier.
-
Paracellular Permeability: The permeability of a fluorescently labeled, non-permeable marker (e.g., Lucifer Yellow or fluorescently-labeled dextran) is measured to confirm low paracellular transport.
3. Permeability Assay:
-
Compound Addition: The test compound is added to the apical (donor) chamber.
-
Sampling: At various time points, samples are taken from the basolateral (receiver) chamber.
-
Quantification: The concentration of the compound in the collected samples is measured using LC-MS/MS or another suitable analytical method.
4. Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a relevant signaling pathway.
Caption: Workflow for in vivo pharmacokinetic analysis of BBB penetration.
Caption: Mechanism of this compound as a DcpS enzyme inhibitor.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Risdiplam distributes and increases SMN protein in both the central nervous system and peripheral organs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Risdiplam distributes and increases SMN protein in both the central nervous system and peripheral organs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Rg3039: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of investigational compounds like Rg3039 are paramount to ensuring laboratory safety and environmental protection. While specific disposal protocols for this compound are not publicly available, this guide provides a comprehensive framework based on general laboratory safety principles and available information on the compound. Adherence to these procedures will help mitigate risks and ensure responsible waste management.
Understanding this compound: Key Characteristics
This compound is an orally bioavailable and brain-penetrant inhibitor of the mRNA decapping scavenger enzyme (DcpS), with an IC50 of 0.069 nM.[1][2] It is supplied as a solid and is soluble in organic solvents like DMSO.[2] The compound should be considered hazardous until further information is available, and appropriate personal protective equipment (PPE) should be worn during handling.[2]
| Property | Value | Source |
| CAS Number | 1005504-62-0 | [1] |
| Molecular Formula | C21H23Cl2N5O | |
| Molecular Weight | 432.4 g/mol | |
| Purity | ≥98% | |
| Supplied as | A solid | |
| Storage | -20°C | |
| Stability | ≥4 years at -20°C |
Recommended Disposal Procedures
The following step-by-step procedures are based on established best practices for the disposal of chemical and biological waste. Always consult your institution's specific safety guidelines and local regulations.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure you are wearing the appropriate PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
Step 2: Waste Segregation
Proper segregation of waste at the source is critical. Use clearly labeled, dedicated waste containers for each category:
-
Unused or Expired this compound: Collect in a designated, sealed container for chemical waste.
-
Contaminated Labware (non-sharps): This includes items like pipette tips, microfuge tubes, and gloves. Place these in a biohazard bag or a designated container for solid chemical waste.
-
Contaminated Sharps: Needles, syringes, and scalpel blades must be placed in a puncture-resistant sharps container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, leak-proof container for liquid chemical waste. Do not pour down the drain.
-
Animal Carcasses and Tissues: For in vivo studies, animal waste contaminated with this compound should be treated as biohazardous waste and disposed of according to institutional and local regulations for pathological waste, which often involves incineration.
Step 3: Decontamination
For liquid waste containing this compound, chemical deactivation may be a viable option before disposal, depending on institutional protocols. However, without specific data on this compound's reactivity, this should be approached with caution. The primary method of disposal should be through a licensed hazardous waste disposal company.
For surfaces and non-disposable equipment contaminated with this compound, decontaminate using a suitable solvent or cleaning agent known to be effective for similar chemical compounds, followed by a thorough rinse.
Step 4: Storage of Waste
Store all waste containers in a designated, secure area away from general laboratory traffic. Ensure containers are properly sealed and labeled with the contents and hazard warnings.
Step 5: Final Disposal
All waste streams containing this compound must be disposed of through your institution's hazardous waste management program. This typically involves collection by a licensed environmental waste contractor. Never dispose of this compound or its contaminated materials in the regular trash or sewer system.
Experimental Protocols for Waste Handling
While specific experimental protocols for this compound disposal are not published, the following general protocols for handling chemical and biological waste should be adapted.
Protocol for Handling Solid Chemical Waste (Unused this compound, Contaminated Labware):
-
Wear appropriate PPE.
-
Place the solid waste into a designated, labeled, and sealable chemical waste container.
-
Ensure the container is kept closed when not in use.
-
Store the container in a designated hazardous waste accumulation area.
-
Arrange for pickup and disposal by the institution's environmental health and safety (EHS) office.
Protocol for Handling Liquid Chemical Waste (this compound Solutions):
-
Wear appropriate PPE.
-
Collect all liquid waste containing this compound in a labeled, non-reactive, and leak-proof container.
-
Do not mix with other incompatible waste streams.
-
Keep the container sealed when not in use.
-
Store in a secondary containment bin in a designated hazardous waste accumulation area.
-
Arrange for pickup and disposal by the institution's EHS office.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste materials.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Rg3039
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling of Rg3039. The following procedural guidance is designed to answer specific operational questions, ensuring the safe and effective use of this compound in a laboratory setting. Our commitment is to furnish the scientific community with information that extends beyond the product itself, fostering a culture of safety and building trust through comprehensive support.
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental for its safe handling. The following table summarizes key data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₃Cl₂N₅O | N/A |
| Molecular Weight | 432.35 g/mol | N/A |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO | [1] |
| Storage Temperature | Powder: -20°C for up to 3 years. Stock Solution: -80°C for up to 1 year. | [1] |
| IC₅₀ (DcpS) | 4.2 nM | [1] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound. Based on available safety data sheets and general laboratory practice for handling chemical compounds, the following PPE is required:
-
Eye Protection : Chemical safety goggles or a face shield must be worn to protect against splashes.
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) are essential to prevent skin contact.
-
Body Protection : A standard laboratory coat is required to protect street clothing.
-
Respiratory Protection : While not explicitly required under normal handling of small quantities in a well-ventilated area, a respirator may be necessary if there is a risk of generating dust or aerosols.
Safe Handling and Operations Workflow
Adherence to a standardized workflow is critical for the safe handling of this compound from receipt to disposal. The following diagram outlines the key steps and decision points for laboratory personnel.
Experimental Protocol: In Vitro DcpS Inhibition Assay
The following is a sample protocol for conducting an in vitro DcpS (decapping enzyme scavenger) inhibition assay with this compound. This protocol is derived from published research and should be adapted to specific laboratory conditions.[2]
Materials:
-
This compound
-
Purified DcpS enzyme
-
Biotinylated CAP substrate (m7GpppA(N6))
-
Decapping Buffer (50 mM Tris, pH 7.9, 100 mM MgCl₂, 150 mM (NH₄)₂SO₄)
-
Microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound powder in fresh DMSO to a concentration of 3 mg/mL (6.93 mM).[1] Note that moisture-absorbing DMSO can reduce solubility.
-
Prepare Serial Dilutions: Create a series of dilutions of the this compound stock solution in the decapping buffer to achieve the desired final concentrations for the assay.
-
Set up the Reaction: In a suitable microplate, combine 20 µg of the tissue extract containing DcpS enzyme with 3 µM of the biotinylated CAP substrate.
-
Initiate the Reaction: Add the various dilutions of this compound to the wells. The total reaction volume should be 10 µl.
-
Incubate: Incubate the plate under conditions appropriate for the enzyme activity.
-
Terminate the Reaction: Stop the reaction by adding 10 µl of 10 µM EDTA.
-
Read the Plate: Measure the resulting signal using a microplate reader at the appropriate wavelength for the detection method.
-
Data Analysis: Calculate the IC₅₀ value for this compound by plotting the percent inhibition against the log of the inhibitor concentration.
Disposal Plan
All waste materials contaminated with this compound must be disposed of in accordance with local, state, and federal regulations for chemical waste.
-
Solid Waste: Collect unused this compound powder, contaminated PPE (gloves, disposable lab coats), and other solid materials in a designated, sealed container for chemical waste.
-
Liquid Waste: Collect all solutions containing this compound, including unused stock solutions and experimental waste, in a clearly labeled, sealed container for liquid chemical waste. Do not pour down the drain.
-
Sharps: Any sharps (needles, pipette tips) contaminated with this compound should be placed in a designated sharps container for chemical waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
